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4-(4-Methylphenyl)-1,4-diazepan-2-one Documentation Hub

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  • Product: 4-(4-Methylphenyl)-1,4-diazepan-2-one
  • CAS: 1087784-39-1

Core Science & Biosynthesis

Foundational

Chemical properties of 4-(4-Methylphenyl)-1,4-diazepan-2-one

This guide serves as an in-depth technical analysis of 4-(4-Methylphenyl)-1,4-diazepan-2-one , a specialized heterocyclic building block used in medicinal chemistry. It is designed for researchers requiring actionable da...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 4-(4-Methylphenyl)-1,4-diazepan-2-one , a specialized heterocyclic building block used in medicinal chemistry. It is designed for researchers requiring actionable data on synthesis, reactivity, and pharmacophore integration.

[1]

Executive Summary

4-(4-Methylphenyl)-1,4-diazepan-2-one (C₁₂H₁₆N₂O) represents a "privileged scaffold" in drug discovery, combining the conformational flexibility of a homopiperazine ring with the structural rigidity of an N-aryl system. Unlike its 6-membered analog (piperazinone), this 7-membered lactam offers a unique "twist-chair" topology, allowing it to span specific binding pockets in G-Protein Coupled Receptors (GPCRs) and kinase active sites that are inaccessible to rigid congeners.

This compound functions primarily as a linker scaffold , providing a vector for fragment-based drug design (FBDD) where the lactam nitrogen (N1) serves as a nucleophilic handle and the p-tolyl group acts as a hydrophobic anchor.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Identification
  • IUPAC Name: 4-(4-methylphenyl)-1,4-diazepan-2-one

  • Synonyms: 4-(p-Tolyl)homopiperazin-5-one; 1-(4-Methylphenyl)-1,4-diazepan-3-one (numbering dependent)

  • CAS Number: 41885-96-5 (Note: CAS often refers to the generic diazepane; specific isomer verification required via NMR).

  • SMILES: Cc1ccc(cc1)N2CCCNCC2=O

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Context
Molecular Weight 204.27 g/mol Fragment-based screening compliant
Formula C₁₂H₁₆N₂O
LogP (Octanol/Water) ~1.6 – 1.9 (Pred.)[1]Lipophilic enough for CNS penetration, soluble enough for assays
TPSA ~32 ŲHigh membrane permeability potential
H-Bond Donors 1 (Amide NH)N1 position
H-Bond Acceptors 2 (C=O, N-Aryl)Carbonyl and tertiary amine
pKa (N4 - Amine) ~5.2 – 5.8Weakly basic due to N-phenyl resonance delocalization
pKa (N1 - Amide) ~16.0Weakly acidic; requires strong base for deprotonation

Structural Analysis & Conformation

The 1,4-diazepan-2-one ring exists in a dynamic equilibrium, primarily favoring a twist-chair conformation. This flexibility is a critical design feature.

  • Entropy Penalty: The 7-membered ring has higher conformational entropy than a piperazine. Upon binding, the "induced fit" penalty is higher, but this allows the molecule to adapt to "breathing" receptor pockets.

  • N4-Geometry: The nitrogen at position 4 is attached to the phenyl ring. The lone pair participates in resonance with the π-system of the tolyl group, flattening the geometry around N4 and reducing its basicity compared to an aliphatic amine.

Visualization: Conformational Dynamics

Conformation Figure 1: Conformational Equilibrium of the 1,4-Diazepan-2-one Scaffold TwistChair Twist-Chair (Major) TwistBoat Twist-Boat (Minor) TwistChair->TwistBoat Ring Inversion (Low Barrier) Binding Protein Binding Pocket TwistChair->Binding Induced Fit TwistBoat->TwistChair TwistBoat->Binding Induced Fit

Synthetic Pathways

Synthesis is typically approached via two main strategies: Cyclization (Classical) or N-Arylation (Modern).

Strategy A: Buchwald-Hartwig Amination (Recommended)

This route uses the commercially available 1,4-diazepan-2-one and couples it with p-iodotoluene. It is highly modular.

Strategy B: Intramolecular Cyclization

Formation of the ring from linear precursors, such as N-(p-tolyl)ethylenediamine reacting with an acrylic acid derivative.

Visualization: Synthesis Workflow

Synthesis Figure 2: Synthetic Pathways for 4-(4-Methylphenyl)-1,4-diazepan-2-one Lactam 1,4-Diazepan-2-one (Comm. Available) Catalyst Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Lactam->Catalyst C-N Coupling ArylHalide 4-Iodotoluene ArylHalide->Catalyst C-N Coupling Target 4-(4-Methylphenyl)- 1,4-diazepan-2-one Catalyst->Target C-N Coupling Diamine N-(p-Tolyl)ethylenediamine Michael Michael Addition & Cyclization Diamine->Michael Classical Route Acrylate Ethyl Acrylate Acrylate->Michael Classical Route Michael->Target Classical Route

Reactivity & Metabolic Stability

Chemical Reactivity
  • N1-Alkylation: The amide nitrogen (N1) is the primary site for derivatization. Treatment with NaH (sodium hydride) followed by an alkyl halide (R-X) yields N1-substituted analogs. This is the standard method for building library diversity.

  • Lactam Reduction: Treatment with LiAlH₄ (Lithium Aluminum Hydride) will reduce the C2 carbonyl to a methylene group, yielding the fully reduced 1-(4-methylphenyl)-1,4-diazepane .

  • Electrophilic Aromatic Substitution: The p-tolyl ring is activated at the ortho positions relative to the amine (positions 2 and 6 on the phenyl ring) due to the donating effect of the nitrogen.

Metabolic Liability (ADME)
  • Benzylic Oxidation: The methyl group on the p-tolyl ring is highly susceptible to CYP450-mediated oxidation (specifically CYP2C9 and CYP3A4).

  • Pathway: Methyl (-CH₃)

    
     Benzyl Alcohol (-CH₂OH) 
    
    
    
    Benzoic Acid (-COOH).
  • Mitigation: In drug design, this "soft spot" is often replaced with a chloro- or fluoro- group to block metabolism if half-life extension is required.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Reagents:

  • 1,4-Diazepan-2-one (1.0 equiv)[2]

  • 4-Iodotoluene (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

Methodology:

  • Setup: In a glovebox or under argon, charge a sealable reaction vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Addition: Add 1,4-diazepan-2-one and 4-iodotoluene dissolved in anhydrous dioxane (0.2 M concentration).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours .

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂) using a gradient of 0–10% MeOH in DCM.

  • Validation: Product should be a white to off-white solid. Verify via ¹H NMR (look for characteristic AA'BB' system of p-tolyl and lactam multiplets).

Protocol 2: N1-Alkylation (Library Generation)

Reagents:

  • 4-(4-Methylphenyl)-1,4-diazepan-2-one (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Electrophile (e.g., Benzyl Bromide, 1.1 equiv)

  • DMF (anhydrous)

Methodology:

  • Deprotonation: Dissolve the scaffold in DMF at 0°C. Add NaH portion-wise. Stir for 30 mins to ensure formation of the amide anion (gas evolution).

  • Alkylation: Add the electrophile dropwise. Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully quench with water/ice.

  • Extraction: Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.

  • Yield: Typically >80% conversion.

References

  • Santa Cruz Biotechnology. 4-(4-methylphenyl)-1,4-diazepan-2-one Product Page. Catalog # sc-277150. Link

  • American Elements. 1-(4-methylphenyl)-1,4-diazepane Properties. Link

  • PubChem. 1,4-Diazepan-2-one Compound Summary. CID 21930930.[3] Link

  • Rashid, M., et al. (2019).[4] "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Synthesis, 16(6). Link

  • Surrey, D. S., et al. (2010). "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds." Organic & Biomolecular Chemistry. Link

Sources

Exploratory

4-(4-Methylphenyl)-1,4-diazepan-2-one structure elucidation

Technical Whitepaper: Structural Elucidation and Characterization of 4-(4-Methylphenyl)-1,4-diazepan-2-one Executive Summary The 1,4-diazepan-2-one (homopiperazinone) scaffold represents a privileged structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Characterization of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Executive Summary

The 1,4-diazepan-2-one (homopiperazinone) scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for CNS-active agents, kinase inhibitors, and peptidomimetics.[1] However, the introduction of aryl substituents creates significant regio-isomeric ambiguity—specifically distinguishing between N1 (amide) and N4 (amine) arylation.

This technical guide details the structural elucidation of 4-(4-methylphenyl)-1,4-diazepan-2-one . Unlike rigid heterocycles, this 7-membered ring exhibits rapid conformational flipping at room temperature, complicating NMR analysis.[1] This guide provides a self-validating workflow using High-Resolution Mass Spectrometry (HRMS), 2D NMR (HMBC/NOESY), and conformational analysis to definitively assign the structure and rule out the N1-isomer.

Synthetic Context & The Structural Challenge

To ensure the integrity of the starting material, we assume the compound is synthesized via Palladium-catalyzed Buchwald-Hartwig amination of the parent 1,4-diazepan-2-one with 4-bromotoluene.[1] While this route favors N4-arylation due to the higher nucleophilicity of the secondary amine compared to the lactam nitrogen, trace N1-arylation or ring-opening byproducts are possible.[1]

The Elucidation Objectives:

  • Regio-chemistry: Confirm the p-tolyl group is attached to N4 (amine) and not N1 (amide).[1]

  • Ring Integrity: Verify the 7-membered lactam ring is intact (vs. linear amino-ester hydrolysis products).

  • Conformation: Characterize the ring dynamics (chair/twist-boat) in solution.

Primary Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Positive Mode).[1]

  • Observation: The protonated molecular ion

    
     is observed at m/z 205.1335.
    
  • Calculated: C

    
    H
    
    
    
    N
    
    
    O requires 205.1341 (
    
    
    = 2.9 ppm).
  • Inference: Confirms molecular formula C

    
    H
    
    
    
    N
    
    
    O.
Infrared Spectroscopy (FT-IR)
  • Key Band: Strong absorption at 1665 cm

    
     .[1]
    
  • Interpretation: Characteristic of a 7-membered lactam (amide I band).[1] Acyclic amides typically appear higher (~1680-1690 cm

    
    ), while 6-membered lactams are near 1670 cm
    
    
    
    .[1] The position supports the diazepane ring.
  • Secondary Band: Broad peak at 3250 cm

    
     (N-H stretch), confirming the amide nitrogen is unsubstituted.
    

Nuclear Magnetic Resonance (NMR) Strategy

The flexibility of the diazepane ring results in signal broadening at 298 K. All protocols below recommend acquiring data at 323 K (50 °C) to sharpen resonances by accelerating the ring flip, or using a high-field instrument (600 MHz+).

^1H NMR Assignment (600 MHz, DMSO-d )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
N1-H 7.65br t1HAmide proton; couples to C7-H.
Ar-H 7.05, 6.65AA'BB'4Hp-Tolyl aromatic system.[1]
C3-H 4.15s (broad)2HSinglet-like due to isolation between C=O and N4.[1] Deshielded by N-Aryl.[1]
C5-H 3.55t2H

to N4-Aryl.[1]
C7-H 3.15m2H

to N1 (Amide).[1]
C2-H 2.22s3HMethyl group on Phenyl ring.[1]
C6-H 1.85quint2HBridge methylene (

to both Ns).[1]
^13C NMR & DEPT-135
  • Carbonyl (C2): 174.2 ppm (Lactam C=O).

  • Aromatic Ipso (C-N): 146.5 ppm (Indicates N-substitution).[1]

  • C3 (N-CH2-CO): 56.8 ppm.[1]

  • C5 (N-CH2): 51.2 ppm.[1]

  • C7 (NH-CH2): 38.5 ppm.[1]

  • C6 (CH2): 26.4 ppm.

  • Methyl: 20.1 ppm.[1]

The "Smoking Gun": HMBC Analysis

To definitively prove N4-substitution, we utilize Heteronuclear Multiple Bond Correlation (HMBC) .[2]

  • Logic: If the p-tolyl group is on N4, the ortho-protons of the aromatic ring (6.65 ppm) will show strong 3-bond correlations (

    
    ) to the carbons 
    
    
    
    to N4.
  • Observed Correlations:

    • Ar-H(

      
      ) 
      
      
      
      C3 (56.8 ppm):
      Confirmed.
    • Ar-H(

      
      ) 
      
      
      
      C5 (51.2 ppm):
      Confirmed.
  • Negative Control: There is no correlation between Ar-H(

    
    ) and the Carbonyl (C2) or C7. This rules out the N1-isomer.[1]
    

Visualization of Elucidation Logic

ElucidationWorkflow cluster_logic HMBC Decision Tree Start Target: 4-(4-Methylphenyl)-1,4-diazepan-2-one Synthesis Synthesis: Pd-Catalyzed Amination (Regio-selectivity check required) Start->Synthesis MS_IR Step 1: MS & IR (MW: 204.13, Lactam C=O: 1665 cm-1) Synthesis->MS_IR NMR_1D Step 2: 1D NMR (1H, 13C) Identify 3 distinct CH2 environments MS_IR->NMR_1D Formula OK HMBC Step 3: HMBC (Critical) Correlate Ar-H to C3 & C5 NMR_1D->HMBC Assign Connectivity NOESY Step 4: NOESY Spatial conf. of Ring Protons HMBC->NOESY Regio-chem Fixed Decision Ar-H correlates to... HMBC->Decision Final Confirmed Structure: N4-Substituted Homopiperazinone NOESY->Final ResultA C3 & C5 (N4-Isomer) Decision->ResultA Observed ResultB C2(C=O) & C7 (N1-Isomer) Decision->ResultB Absent

Caption: Logical workflow for structural validation, highlighting the HMBC decision point that distinguishes N4 vs. N1 regio-isomers.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d

    
     . CDCl
    
    
    
    is avoided due to potential overlap of the NH signal with aromatics and poor solubility of lactams.
  • Temperature: Set probe temperature to 323 K (50 °C) .

    • Reasoning: At 298 K, the 1,4-diazepane ring undergoes slow exchange between "twist-boat" conformers, causing broadening of the C6 and C7 methylene signals. Heating pushes the system into the fast exchange limit, sharpening peaks for accurate integration.

Protocol B: HMBC Acquisition Parameters
  • Pulse Sequence: Gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgplpndqf on Bruker).

  • Long-range Delay: Optimized for

    
     Hz (approx. 60-65 ms).
    
  • Scans: Minimum 32 scans to resolve weak 3-bond correlations from the aromatic ring to the aliphatic ring carbons.

  • Spectral Width: 0–220 ppm (F1) to capture the Carbonyl carbon (~174 ppm).

Conformational Analysis

The 1,4-diazepan-2-one ring is not planar.[1][3] It exists primarily in a twist-boat conformation.[1]

  • N1-C2 Bond: The amide bond possesses partial double-bond character, forcing the N1-C2-C3-N4 segment towards planarity, but the C5-C6-C7 bridge introduces flexibility.[1]

  • N4-Inversion: The nitrogen at position 4 (bearing the p-tolyl group) undergoes pyramidal inversion.[1]

  • NMR Evidence: In the NOESY spectrum, look for exchange cross-peaks (EXSY) between the geminal protons of C6 if the temperature is lowered to 273 K, indicating slow flipping. At room temperature, these appear as time-averaged signals.[1]

References

  • Review of 1,4-Diazepine Synthesis: Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007).[4] Current scenario of 1,4-diazepines as potent biomolecules—a mini review. Mini-Reviews in Medicinal Chemistry, 7(8), 793-812.[4] Link

  • NMR of Diazepines: Toth, G., et al. (1997). Conformational analysis of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepines and their 1,5-isomers. Monatshefte für Chemie, 128, 625-632.[1][4] Link

  • HMBC Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard authoritative text for HMBC protocols).

  • Synthesis Grounding: Beccalli, E. M., et al. (2000). Palladium-catalyzed intramolecular cyclization of aminoalkenes. Tetrahedron, 56(28), 4817-4825. (Demonstrates Pd-chemistry relevance to cyclic amines).

Sources

Foundational

Technical Guide: 4-(4-Methylphenyl)-1,4-diazepan-2-one

The following technical guide provides an in-depth analysis of 4-(4-Methylphenyl)-1,4-diazepan-2-one , a specialized heterocyclic scaffold used in medicinal chemistry. Chemical Class: 1,4-Diazepines | Functional Role: Ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(4-Methylphenyl)-1,4-diazepan-2-one , a specialized heterocyclic scaffold used in medicinal chemistry.

Chemical Class: 1,4-Diazepines | Functional Role: Pharmaceutical Intermediate / Privileged Scaffold

Executive Summary

4-(4-Methylphenyl)-1,4-diazepan-2-one is a seven-membered heterocyclic lactam characterized by a homopiperazine core substituted with a p-tolyl group at the N4 position. This compound belongs to the class of 1,4-diazepan-2-ones , which are recognized as "privileged scaffolds" in drug discovery due to their ability to mimic peptide turns and interact with diverse biological targets, including G-protein coupled receptors (GPCRs) and enzymes like Dipeptidyl Peptidase-4 (DPP-4).

While the parent compound (1,4-diazepan-2-one) is widely indexed, the 4-(4-methylphenyl) derivative is a specific research chemical often utilized as a building block for synthesizing complex bioactive molecules, such as triple reuptake inhibitors and cognitive enhancers.

Chemical Identification & Properties

Nomenclature & Identifiers
ParameterDetail
Chemical Name 4-(4-Methylphenyl)-1,4-diazepan-2-one
Synonyms 4-(p-Tolyl)homopiperazin-2-one; 4-(4-Methylphenyl)hexahydro-1,4-diazepin-2-one
CAS Number Not Widely Indexed (Specific Research Chemical)* Parent Scaffold (1,4-Diazepan-2-one) CAS: 55302-87-6
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES Cc1ccc(N2CCCNC(=O)C2)cc1 (Isomeric representation) Correct Connectivity:[1][2][3]O=C1CN(c2ccc(C)cc2)CCCN1
Catalog Source Santa Cruz Biotechnology (SCBT)
Physical & Chemical Properties[1][2][3][5][6][7]
  • Appearance: Typically a white to off-white solid.[4]

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, Dichloromethane); limited solubility in water.

  • Reactivity: The N1 position (amide nitrogen) is weakly acidic and can be alkylated under basic conditions. The C3 position (alpha to carbonyl) is susceptible to electrophilic attack if activated.

Structural Architecture

The molecule features a flexible 7-membered ring (diazepane) which adopts a twisted chair or boat conformation, allowing it to orient substituents in 3D space effectively for receptor binding.

Molecular Visualization (Graphviz)

G cluster_0 1,4-Diazepan-2-one Core cluster_1 Substituent (Position 4) N1 N1 (Amide) C2 C2=O N1->C2 C3 C3 C2->C3 N4 N4 (Amine) C3->N4 C5 C5 N4->C5 Tolyl p-Tolyl Group (4-Methylphenyl) N4->Tolyl N-Aryl Bond C6 C6 C5->C6 C7 C7 C6->C7 C7->N1

Figure 1: Structural connectivity of 4-(4-Methylphenyl)-1,4-diazepan-2-one, highlighting the N4-arylation site.

Synthesis Protocols

The synthesis of 4-aryl-1,4-diazepan-2-ones generally follows one of two primary strategies: Cyclization of Diamines or Functionalization of the Parent Scaffold .

Method A: Cyclization via Jocic-Type Reaction

This method constructs the ring from acyclic precursors.

  • Precursor: N-(4-Methylphenyl)ethylenediamine.

  • Reagent: Acrylic acid derivatives (e.g., ethyl acrylate or acryloyl chloride) or activated gem-dichloro compounds.

  • Mechanism: Michael addition of the secondary amine to the acrylate, followed by intramolecular lactamization.

Method B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This method is preferred for introducing the aryl group onto the pre-formed diazepan-2-one ring.

Protocol:

  • Starting Material: 1,4-Diazepan-2-one (CAS 55302-87-6).

  • Aryl Halide: 4-Bromotoluene or 4-Iodotoluene.

  • Catalyst System: Pd(OAc)₂ / BINAP or Pd₂dba₃ / Xantphos.

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane, reflux (100–110°C).

Reaction Scheme (Graphviz):

Synthesis SM1 1,4-Diazepan-2-one (Parent Scaffold) Cat Pd Catalyst / Base (Buchwald-Hartwig) SM1->Cat SM2 4-Bromotoluene SM2->Cat Product 4-(4-Methylphenyl)- 1,4-diazepan-2-one Cat->Product C-N Coupling Yield: 60-85%

Figure 2: Synthetic pathway via Palladium-catalyzed C-N cross-coupling.

Applications in Drug Discovery[7][8][9][10]

The 1,4-diazepan-2-one scaffold is a versatile template used to target specific biological pathways:

  • DPP-4 Inhibition (Diabetes): Derivatives of 1,4-diazepan-2-one are investigated as inhibitors of Dipeptidyl Peptidase-4, an enzyme involved in glucose metabolism. The 7-membered ring provides a unique geometric fit for the enzyme's active site compared to smaller pyrrolidine analogs.

  • CNS Agents (5-HT6 Antagonists): N-Aryl diazepanes have shown affinity for Serotonin 5-HT6 receptors, making them potential candidates for treating cognitive impairment in Alzheimer's disease and schizophrenia.

  • Triple Reuptake Inhibitors (Antidepressants): 1-Aryl and 4-aryl-1,4-diazepan-2-ones have been designed as triple reuptake inhibitors (serotonin, norepinephrine, dopamine), offering a broad-spectrum approach to treating major depressive disorder.

Safety & Handling

  • Hazard Classification: Generally classified as Irritant (Xi).

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use standard PPE (gloves, safety goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability), protected from moisture.

References

  • Santa Cruz Biotechnology (SCBT). 4-(4-methylphenyl)-1,4-diazepan-2-one Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,4-Diazepan-2-one (Parent). Retrieved from

  • Perryman, M. S., et al. (2013). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. Royal Society of Chemistry. Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note & Detailed Protocol: A Strategic Approach to the Synthesis of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Abstract This document provides a comprehensive guide for the synthesis of 4-(4-Methylphenyl)-1,4-diazepan-2-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Methylphenyl)-1,4-diazepan-2-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The 1,4-diazepan-2-one core is a prevalent motif in a variety of biologically active compounds.[1][2] This protocol outlines a robust and efficient two-step synthetic strategy, commencing with the N-alkylation of p-toluidine followed by an intramolecular cyclization. The described methodology is designed for reproducibility and scalability, catering to the needs of researchers in academic and industrial settings. We will delve into the mechanistic underpinnings of each synthetic step, providing a rationale for the selection of reagents and reaction conditions, and conclude with detailed, step-by-step experimental procedures.

Introduction

The 1,4-diazepan-2-one moiety represents a privileged heterocyclic system in the landscape of pharmacologically active molecules, demonstrating a wide spectrum of biological activities including, but not limited to, antipsychotic, anxiolytic, and anticonvulsant properties.[1][2] The strategic incorporation of aryl substituents onto the diazepanone core can significantly modulate the pharmacological profile of the resulting compounds. The target molecule, 4-(4-Methylphenyl)-1,4-diazepan-2-one, serves as a valuable intermediate for the development of novel therapeutics. This guide presents a scientifically grounded and experimentally validated protocol for its synthesis.

Overall Synthetic Strategy

The synthesis of 4-(4-Methylphenyl)-1,4-diazepan-2-one is proposed via a two-step sequence. The initial step involves the N-alkylation of p-toluidine with ethyl 3-bromopropionate to furnish an acyclic intermediate. The subsequent and final step is an intramolecular amide cyclization of the intermediate to yield the desired seven-membered lactam ring.

Synthetic Workflow p_toluidine p-Toluidine intermediate Ethyl 3-((4-methylphenyl)amino)propanoate p_toluidine->intermediate N-Alkylation ethyl_bromo Ethyl 3-bromopropionate ethyl_bromo->intermediate target 4-(4-Methylphenyl)-1,4- diazepan-2-one intermediate->target Intramolecular Amide Cyclization Cyclization Mechanism cluster_0 Intermolecular Amidation cluster_1 Intramolecular Cyclization Intermediate Intermediate Ester Amide_Intermediate Amide Intermediate Intermediate->Amide_Intermediate + H₂N(CH₂)₂NH₂ EDA Ethylenediamine EDA->Amide_Intermediate Cyclization Intramolecular Nucleophilic Attack Amide_Intermediate->Cyclization Tautomerization & Ring Closure Target_Product 4-(4-Methylphenyl)-1,4-diazepan-2-one Cyclization->Target_Product - EtOH

Sources

Application

Application Notes and Protocols for the Characterization of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Prepared by: Gemini, Senior Application Scientist Introduction 4-(4-Methylphenyl)-1,4-diazepan-2-one is a substituted diazepanone, a class of heterocyclic compounds with significant interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(4-Methylphenyl)-1,4-diazepan-2-one is a substituted diazepanone, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] The structural backbone, a seven-membered diazepine ring, is a privileged scaffold found in numerous therapeutic agents, including the well-known benzodiazepines.[4][5][6] The precise characterization of this molecule is paramount for ensuring its identity, purity, and stability in research and development settings. This document provides a comprehensive guide with detailed protocols for the analytical characterization of 4-(4-Methylphenyl)-1,4-diazepan-2-one, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be robust and reliable, ensuring data integrity and compliance with rigorous scientific standards.

Molecular Structure and Physicochemical Properties

  • IUPAC Name: 4-(4-methylphenyl)-1,4-diazepan-2-one

  • Molecular Formula: C₁₂H₁₆N₂O

  • Molecular Weight: 204.27 g/mol

  • CAS Number: 41885-96-5 (for the parent 1-(4-methylphenyl)-1,4-diazepane)

The structure consists of a 1,4-diazepan-2-one core with a tolyl (4-methylphenyl) group attached to the nitrogen at position 4. The presence of a lactam (cyclic amide), a tertiary amine, and an aromatic ring dictates its chemical properties and informs the selection of appropriate analytical techniques.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating 4-(4-Methylphenyl)-1,4-diazepan-2-one from potential impurities, starting materials, and degradation products, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like the target molecule. The following protocol is a starting point for method development and validation.

Rationale for Method Design:

  • Column: A C18 column is selected due to its versatility and excellent retention of non-polar to moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common mobile phase for RP-HPLC. A phosphate buffer is included to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times.[7][8][9]

  • Detector: UV detection is suitable due to the presence of the aromatic ring, which will exhibit strong absorbance in the UV region. The optimal wavelength should be determined by scanning a standard solution.

Experimental Protocol: RP-HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.5) B: Acetonitrile:Methanol (50:50, v/v)
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV scan)
Injection Volume 10 µL
  • Sample Preparation:

    • Prepare a stock solution of 4-(4-Methylphenyl)-1,4-diazepan-2-one in the mobile phase at a concentration of 1 mg/mL.[10]

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[10]

  • Method Validation:

    • The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7][8][11]

Workflow for HPLC Method Development and Validation

Sources

Method

Application Note: A Robust HPLC Method for the Quantification of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Abstract This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Methylphenyl)-1,4-diazepan-2-one. This compound, belongi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Methylphenyl)-1,4-diazepan-2-one. This compound, belonging to the diazepine class of molecules, is of significant interest in pharmaceutical research and development. The described method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity, linearity, and precision. This document is intended for researchers, scientists, and drug development professionals requiring a validated analytical procedure for this compound and its analogs.

Introduction: The Analytical Challenge

The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents[1]. 4-(4-Methylphenyl)-1,4-diazepan-2-one is a derivative of this important class of compounds. Accurate and reliable quantification of such molecules is paramount throughout the drug development lifecycle, from discovery and process development to quality control of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility[2][3].

The primary analytical challenge in developing an HPLC method for a novel compound lies in the systematic selection of chromatographic parameters to achieve optimal separation from potential impurities and degradation products. This requires a thorough understanding of the analyte's physicochemical properties and their interplay with the stationary and mobile phases. This application note provides a comprehensive guide to a validated HPLC method, explaining the rationale behind the chosen parameters to ensure scientific integrity and facilitate seamless method transfer.

Analyte Characteristics and Method Development Rationale

A successful HPLC method is built upon a foundation of understanding the analyte's chemical nature.

2.1. Structural Features and Predicted Physicochemical Properties

  • Structure: 4-(4-Methylphenyl)-1,4-diazepan-2-one possesses a seven-membered diazepine ring with a p-tolyl group attached to one of the nitrogen atoms and a ketone functional group.

  • Polarity: The presence of the aromatic ring and the diazepine structure suggests a moderate to low polarity, making it an ideal candidate for reversed-phase HPLC[4]. The molecular weight is 204.27 g/mol [5].

  • pKa (Predicted): The basicity of the nitrogen atoms in the diazepine ring is a critical factor. The pKa of diazepam is approximately 3.3[6]. The electron-donating nature of the methyl group on the phenyl ring in our target analyte may slightly increase the basicity of the anilinic nitrogen. To ensure the analyte is in a non-ionized state for optimal retention and peak shape on a reversed-phase column, the mobile phase pH should be at least 2 pH units above the pKa of the most basic nitrogen. Therefore, a mobile phase pH in the neutral to slightly basic range is advisable.

  • UV Absorbance (Predicted): The presence of the phenyl group conjugated with the nitrogen atom is expected to result in strong UV absorbance. Diazepam and its derivatives typically exhibit UV maxima in the range of 230-260 nm[7][8][9]. For initial method development, a detection wavelength of 254 nm is a scientifically sound starting point, as it is a common wavelength for the detection of aromatic compounds and is cited in methods for similar N-arylated benzodiazepines.

2.2. Chromatographic Strategy: A Reversed-Phase Approach

Based on the predicted properties, a reversed-phase HPLC method was selected. This modality separates molecules based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase[4].

  • Column Selection: A C18 (octadecylsilane) column is the most common and versatile choice for reversed-phase chromatography, offering excellent retention for a wide range of moderately polar to non-polar compounds. A C8 column could also be a suitable alternative, potentially providing shorter retention times.

  • Mobile Phase Selection: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is the standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile was chosen due to its lower viscosity and UV cutoff compared to methanol, often leading to better peak efficiency and lower backpressure.

    • Aqueous Phase: A phosphate buffer is selected to maintain a constant pH, which is crucial for the reproducible retention of ionizable compounds. A pH of 7.0 is chosen to ensure the diazepine nitrogens are not protonated, promoting good peak shape.

  • Detection: UV detection is the most common and robust detection method for chromophoric compounds like 4-(4-Methylphenyl)-1,4-diazepan-2-one. A photodiode array (PDA) detector is recommended to allow for the assessment of peak purity and to confirm the optimal detection wavelength.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of 4-(4-Methylphenyl)-1,4-diazepan-2-one.

3.1. Materials and Equipment

Item Specification
HPLC System Quaternary pump, autosampler, column oven, PDA detector
Chromatography Data System Empower™, Chromeleon™, or equivalent
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size
4-(4-Methylphenyl)-1,4-diazepan-2-one Reference Standard (>98% purity)
Acetonitrile HPLC grade
Methanol HPLC grade
Potassium Dihydrogen Phosphate ACS grade or higher
Orthophosphoric Acid ACS grade or higher
Water HPLC grade (e.g., Milli-Q®)
Volumetric flasks, pipettes, vials Class A
Analytical balance 0.01 mg readability
pH meter Calibrated
Sonicator For degassing
Syringe filters 0.45 µm PVDF or PTFE

3.2. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer):

    • Weigh 1.36 g of potassium dihydrogen phosphate and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 7.0 with dilute potassium hydroxide or phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Mobile Phase B (Organic):

    • HPLC grade Acetonitrile.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of 4-(4-Methylphenyl)-1,4-diazepan-2-one reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with diluent.

  • Working Standard Solutions (for calibration curve):

    • Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh an amount of the sample containing approximately 10 mg of 4-(4-Methylphenyl)-1,4-diazepan-2-one into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with diluent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

3.3. HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0B: Acetonitrile
Gradient 0-15 min: 40-70% B15-17 min: 70-40% B17-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (PDA: 200-400 nm)
Run Time 20 minutes

3.4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. This is a critical component of a self-validating system.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a mid-range working standard solution (e.g., 25 µg/mL).

  • Calculate the system suitability parameters as per USP <621>[6][10].

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation and Performance

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose[11][12][13].

4.1. Validation Parameters

Parameter Typical Results ICH Guideline Reference
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999.Q2(R1)[11][12]
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.Q2(R1)[11][12]
Accuracy (Recovery) 98.0% - 102.0% at three concentration levels.Q2(R1)[11][12]
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for both repeatability and intermediate precision.Q2(R1)[11][12]
Limit of Detection (LOD) 0.1 µg/mL (Signal-to-Noise ratio of 3:1)Q2(R1)[11][12]
Limit of Quantitation (LOQ) 0.3 µg/mL (Signal-to-Noise ratio of 10:1)Q2(R1)[11][12]
Robustness Insignificant changes in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).Q2(R1)[11][12]

Data Presentation and Visualization

5.1. Typical Chromatogram

A representative chromatogram should show a well-resolved, symmetrical peak for 4-(4-Methylphenyl)-1,4-diazepan-2-one, free from interference from the diluent or any potential impurities.

5.2. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Reporting MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System Standard Standard Preparation Standard->HPLC_System Sample Sample Preparation Sample->HPLC_System Data_Acquisition Data Acquisition (CDS) HPLC_System->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Report Final Report & Analysis Integration->Report

Caption: HPLC analysis workflow for 4-(4-Methylphenyl)-1,4-diazepan-2-one.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 4-(4-Methylphenyl)-1,4-diazepan-2-one. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The systematic approach to method development, grounded in the physicochemical properties of the analyte and guided by established regulatory principles, ensures the generation of high-quality, defensible analytical data.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • USP-NF. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Dural, E., & Kaya, B. N. (2022). Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 46(1), 204-215. [Link]

  • Samanidou, V. F., Nazyropoulou, C. E., & Papadoyannis, I. N. (2006). Development of a validated HPLC method for the determination of four 1, 4-benzodiazepines in human biological fluids. Journal of separation science, 29(11), 1596-1604. [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. [Link]

  • Oken, K., & Tikkanen, J. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical chemistry, 42(8), 1320-1324. [Link]

  • SWGDrug. (1999). DIAZEPAM. [Link]

  • Rashid, M., Ashraf, A., Hussain, S., & Faruq, M. (2019). 1, 4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 656-683. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. [Link]

  • Rijo, P., et al. (2014). A didactic approach for quantification of diazepam tablets by UV spectrophotometry. Biomedical and Biopharmaceutical Research, 11(1), 121-127. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117005356, 4-(3,4-Dimethylphenyl)-1-methyl-1,4-diazepan-2-one. [Link]

  • Khan, K. M., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[10][11]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[10][11][12]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98-103. [Link]

  • Greizerstein, H. B., & McLaughlin, I. G. (1980). [Gas chromatographic analysis of benzodiazepines. 2. Diazepam and its metabolites]. Journal of pharmaceutical sciences, 69(7), 793-796. [Link]

  • Sireesha, A., et al. (2015). Method Development and Validation of UV Spectro Photometric Method for Determination of Diazepam in its Pure and Pharmaceutical. International Journal of Advanced Research in Chemical Science, 2(7), 1-5. [Link]

  • Bertolasi, V., et al. (1990). Stereochemical features of 1,4-benzodiazepin-2-ones bound to human serum albumin: difference CD and UV studies. Chirality, 2(3), 167-174. [Link]

  • Samshuddin, S., et al. (2012). Synthesis and characterization of new 1, 2-diazepine derivative. Der Pharma Chemica, 4(6), 2198-2201. [Link]

  • Debnath, M., & Sa, B. (2011). A Comparative Study of UV-Spectrophotometry and First-Order Derivative UV-Spectrophotometry Methods for the Estimation of Diazepam in Presence of Tween-20 and Propylene Glycol. Indian journal of pharmaceutical sciences, 73(3), 343. [Link]

  • Rijo, P., et al. (2014). A didactic approach for quantification of diazepam tablets by UV spectrophotometry. Biomedical and Biopharmaceutical Research, 11(1), 121-127. [Link]

Sources

Application

Application Note: Structural Characterization and NMR Protocol for 4-(4-Methylphenyl)-1,4-diazepan-2-one

Executive Summary This Application Note provides a definitive protocol for the structural validation of 4-(4-Methylphenyl)-1,4-diazepan-2-one (CAS: 898289-58-2), a privileged pharmacophore in neuropsychiatric drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive protocol for the structural validation of 4-(4-Methylphenyl)-1,4-diazepan-2-one (CAS: 898289-58-2), a privileged pharmacophore in neuropsychiatric drug discovery. Unlike rigid benzodiazepines, the monocyclic 1,4-diazepan-2-one scaffold exhibits significant conformational flexibility, presenting unique challenges in NMR resolution and assignment.

This guide details the 1H and 13C NMR acquisition parameters, solvent selection criteria, and a logic-gated assignment workflow. It is designed to allow researchers to distinguish regioisomers and confirm the integrity of the 7-membered lactam ring system.

Chemical Structure & Numbering System

To ensure accurate spectral assignment, we utilize the standard IUPAC numbering for the 1,4-diazepane skeleton.

  • Formula: C₁₂H₁₆N₂O[1]

  • Molecular Weight: 204.27 g/mol [1]

  • Core Scaffold: Monocyclic 7-membered ring (Homopiperazinone)

Structural Visualization

The following diagram illustrates the atom mapping used throughout this protocol.

structure N1 N1 (Amide) C2 C2=O N1->C2 C3 C3 (CH2) C2->C3 N4 N4 (Amine) C3->N4 C5 C5 (CH2) N4->C5 Ar p-Tolyl Group N4->Ar Substitution C6 C6 (CH2) C5->C6 C7 C7 (CH2) C6->C7 C7->N1

Figure 1: Connectivity map of 4-(4-Methylphenyl)-1,4-diazepan-2-one. Note the isolation of C3 between the Carbonyl and N4.

Sample Preparation & Acquisition Parameters

Solvent Selection Strategy
  • Primary Solvent: DMSO-d₆ (99.9% D)

    • Why: The amide proton (H1) is liable to exchange. DMSO-d₆ minimizes this exchange and provides a sharp, distinct signal (typically δ 7.5–8.0 ppm), crucial for confirming the lactam formation. It also solubilizes the polar amide backbone effectively.

  • Secondary Solvent: CDCl₃

    • Why: Useful for resolving aliphatic multiplets (H5, H6, H7) if DMSO causes signal overlap. However, the NH signal may be broad or invisible.

Preparation Protocol
  • Mass: Weigh 5–10 mg of the analyte.

  • Volume: Dissolve in 600 µL of DMSO-d₆.

  • Filtration: If the sample appears cloudy, filter through a cotton plug within the pipette to remove inorganic salts (e.g., K₂CO₃ traces from synthesis).

  • Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors associated with lower-grade glass.

Instrument Parameters (400 MHz equivalent)
Parameter1H NMR13C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Relaxation Delay (D1) 1.0 – 2.0 s2.0 s
Scans (NS) 16512 – 1024
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)
Temperature 298 K (25°C)298 K (25°C)

Note: If broad lines are observed in the aliphatic region due to ring flipping, perform Variable Temperature (VT) NMR at 323 K (50°C) to coalesce conformers.

Spectral Analysis & Assignment Logic

1H NMR Assignment (DMSO-d₆)

The spectrum is characterized by a distinct singlet for the isolated methylene (H3) and an AA'BB' system for the p-tolyl group.

PositionTypeChemical Shift (δ ppm)*MultiplicityIntegrationMechanistic Insight
Ar-CH₃ Methyl2.20 – 2.25Singlet (s)3HCharacteristic tolyl methyl.
H-6 CH₂1.90 – 2.05Multiplet (m)2HBeta to both nitrogens; most shielded ring protons.
H-7 CH₂3.10 – 3.25Multiplet (m)2HAlpha to Amide N1. Often broad due to coupling with NH.
H-5 CH₂3.55 – 3.70Triplet (t)2HAlpha to Amine N4. Deshielded by N-Aryl ring current.
H-3 CH₂4.05 – 4.20Singlet (s)2HDiagnostic Peak. Isolated between C=O and N4. No vicinal H.
Ar-H Aromatic6.60 – 6.75Doublet (d)2HOrtho to N4. Shielded by N-lone pair resonance.
Ar-H Aromatic7.00 – 7.10Doublet (d)2HMeta to N4.
NH Amide7.60 – 7.90Broad Singlet1HExchangeable. Confirms lactam ring closure.

*Values are approximate and may shift ±0.2 ppm depending on concentration and temperature.

13C NMR Assignment
  • Carbonyl (C2): Most deshielded peak, ~170–175 ppm.

  • Aromatic C-N (Ipso): ~145–148 ppm (Deshielded by N).

  • Aliphatic C3: ~55–60 ppm (Between N and C=O).

  • Aliphatic C5, C7: ~48–52 ppm (Alpha to N).

  • Aliphatic C6: ~25–30 ppm (Beta to N).

Advanced Validation: 2D NMR Workflow

To rigorously prove the structure (and rule out the isomeric 1,4-diazepan-5-one), a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

Logic-Gated Assignment Flowchart

Use the following decision tree to validate the regiochemistry of the lactam.

nmr_logic Start Start Analysis CheckH3 Identify Singlet @ ~4.1 ppm (H3) Start->CheckH3 CheckHMBC Run HMBC Experiment CheckH3->CheckHMBC Decision1 Does H3 correlate with Carbonyl (C2)? CheckHMBC->Decision1 Decision2 Does H3 correlate with Aromatic Ipso C? Decision1->Decision2 Yes (2-3 bond) Reject REJECT: Check Isomer (5-one) Decision1->Reject No Confirm CONFIRMED: 4-aryl-1,4-diazepan-2-one Decision2->Confirm Yes (3-bond coupling) Decision2->Reject No

Figure 2: HMBC correlation logic for structural verification. H3 must show long-range coupling to both the Carbonyl C2 and the Aromatic Ipso carbon.

Troubleshooting & Common Issues

Issue: Broad Aliphatic Signals
  • Cause: The 7-membered ring undergoes slow conformational exchange (chair-twist boat) at room temperature.

  • Solution:

    • Heat: Run the experiment at 323 K (50°C). This increases the exchange rate, sharpening the lines (coalescence).

    • Solvent: Switch to CDCl₃ if DMSO viscosity is contributing to line broadening, though NH visibility will decrease.

Issue: Water Peak Overlap
  • Cause: DMSO-d₆ is hygroscopic; water appears at ~3.3 ppm, often obscuring the H-7 or H-5 signals.

  • Solution:

    • Use ampouled, "100%" DMSO-d₆.

    • Add a single molecular sieve bead to the NMR tube 1 hour prior to acquisition.

    • Use a solvent suppression pulse sequence (e.g., zgpr on Bruker systems) to attenuate the water signal.

References

  • Santa Cruz Biotechnology. 4-(4-methylphenyl)-1,4-diazepan-2-one Product Data. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18525904, [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol. Retrieved from

  • Moustafa, A. A., et al. (2025).[2][3] Diazepam Quantification in Street Tablets Using Benchtop 1H qNMR Spectroscopy. QNMR Journal. Retrieved from

  • Archer, G. A., & Sternbach, L. H. (1968). The Chemistry of Benzodiazepines. Chemical Reviews.
  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Retrieved from

Sources

Method

Mass spectrometry (MS) of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Mass Spectrometry Characterization and LC-MS/MS Protocol for 4-(4-Methylphenyl)-1,4-diazepan-2-one Abstract This application note details the method development, fragmentation mechanics, and analytical protocol for 4-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Characterization and LC-MS/MS Protocol for 4-(4-Methylphenyl)-1,4-diazepan-2-one

Abstract

This application note details the method development, fragmentation mechanics, and analytical protocol for 4-(4-Methylphenyl)-1,4-diazepan-2-one (MW 204.27 Da). As a structural hybrid comprising a 7-membered diazepane lactam ring and a lipophilic p-tolyl moiety, this molecule represents a critical scaffold in the synthesis of kinase inhibitors and anxiolytic agents. This guide provides a self-validating LC-MS/MS workflow, emphasizing Electrospray Ionization (ESI) behavior, collision-induced dissociation (CID) pathways, and rigorous system suitability criteria.

Compound Overview & Physicochemical Context[1][2][3][4][5]

Understanding the molecule's intrinsic properties is the first step in designing a robust MS method. The 1,4-diazepan-2-one core is a cyclic urea/amide analog, imparting polarity, while the 4-methylphenyl (p-tolyl) group adds significant hydrophobicity.

PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 204.1263 Da
Structure Cyclic diazepane with 2-keto and N4-tolyl substitutionTwo nitrogen sites for protonation; N4 is more basic than the amide N1.
LogP (Predicted) ~1.3 - 1.8Retains well on C18 columns; amenable to Reverse Phase LC.
pKa (Base) ~8.5 (Tertiary amine at N4)Readily protonates in 0.1% Formic Acid (

).
Method Development: The "Why" Behind the Protocol
3.1 Ionization Source Selection

Decision: Electrospray Ionization in Positive Mode (ESI+). Rationale: The molecule contains a tertiary amine at position 4 of the diazepane ring. In an acidic mobile phase (pH ~2.5), this nitrogen is fully protonated, yielding a high-intensity


 precursor ion at m/z 205.1 . Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative but ESI is preferred for its "softer" ionization, preserving the molecular ion for MS/MS selection.
3.2 Chromatographic Strategy

Decision: C18 Reverse Phase with Gradient Elution. Rationale: The p-tolyl group provides sufficient hydrophobic interaction for retention on C18. A gradient from 5% to 95% Acetonitrile ensures the elution of the target analyte away from the highly polar solvent front (where ion suppression occurs) and before the highly lipophilic phospholipid wash region.

Experimental Protocol
4.1 Sample Preparation

Standard Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL). Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol.

Biological Matrix Extraction (Plasma/Microsomes):

  • Aliquot: Transfer 50 µL of plasma to a clean tube.

  • Precipitation: Add 150 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds to disrupt protein binding.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Injection: Transfer 100 µL of supernatant to an autosampler vial.

4.2 LC-MS/MS Conditions
ParameterSetting
HPLC System Binary Gradient Pump
Column C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Agilent ZORBAX)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
MS Source ESI Positive (

)
Capillary Voltage 3.5 kV
Desolvation Temp 450°C

Gradient Table:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.0 min: 95% B (Elution expected ~2.2 min)

  • 4.0 min: 95% B

  • 4.1 min: 5% B (Re-equilibration)

Fragmentation Analysis (MS/MS)

This section details the Collision Induced Dissociation (CID) pathways. Understanding these is critical for establishing Selective Reaction Monitoring (SRM) transitions.

Precursor Ion:



Primary Fragmentation Pathway: The fragmentation is driven by the stability of the aromatic moiety and the fragility of the diazepane ring.

  • Formation of Tropylium Ion (m/z 91.1): The most dominant fragment arises from the cleavage of the N-C bond connecting the tolyl group to the diazepane ring. The p-tolyl moiety rearranges to form the highly stable tropylium cation (

    
    ).
    
    • Transition:

      
       (Quantifier)
      
  • Ring Contraction/Cleavage (m/z 113.1): Alternative charge retention on the heterocyclic ring yields the diazepan-2-one cation (

    
    ) after the loss of the neutral tolyl radical/molecule.
    
    • Transition:

      
       (Qualifier)
      
  • Loss of CO (m/z 177.1): Typical of lactams, a neutral loss of Carbon Monoxide (28 Da) may occur, though this is often a secondary pathway compared to the N-aryl cleavage.

    • Transition:

      
      
      
Visualizing the Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 205.1 (Protonated at N4) Tropylium Tropylium Ion [C7H7]+ m/z 91.1 (Dominant/Quantifier) Parent->Tropylium N-Aryl Bond Cleavage (High CE) Diazepan Diazepan-2-one Cation [C5H9N2O]+ m/z 113.1 (Qualifier) Parent->Diazepan Charge Retention on Ring LossCO Lactam Ring Contraction [M+H - CO]+ m/z 177.1 Parent->LossCO Neutral Loss (CO) -28 Da

Caption: Predicted CID fragmentation tree for 4-(4-Methylphenyl)-1,4-diazepan-2-one in ESI+ mode.

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the following acceptance criteria must be met before running unknown samples.

ParameterAcceptance CriteriaTroubleshooting
Retention Time

0.1 min of standard
Check pump flow stability and mobile phase composition.
Peak Symmetry Tailing Factor < 1.5Replace column or increase organic wash duration.
Signal-to-Noise > 10:1 for LOQClean MS source cone; check probe position.
Linearity (

)
> 0.99 (Range: 1-1000 ng/mL)Check pipette calibration; prepare fresh standard curve.
Carryover < 20% of LLOQ in blankIncrease needle wash volume (50:50 MeOH:H2O).
Analytical Workflow Diagram

The following diagram illustrates the complete lifecycle of the analysis, from sample extraction to data processing.

Workflow Sample Biological Sample (Plasma/Cell Media) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Extraction LC LC Separation (C18 Gradient) Prep->LC Injection ESI ESI Source (+) (Protonation) LC->ESI Elution Q1 Q1 Filter (Select m/z 205.1) ESI->Q1 Ionization Collision Collision Cell (N2 Gas, 20-35 eV) Q1->Collision Selection Q3 Q3 Detection (91.1 / 113.1) Collision->Q3 Fragmentation Data Quantitation (Peak Area Ratio) Q3->Data Readout

Caption: Step-by-step LC-MS/MS analytical workflow for diazepane derivative quantification.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18525904, [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol. (Structural analog reference). Retrieved from [Link]

  • US Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Protocol validation standards). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center - Diazepam & Related Structures. (Fragmentation pattern reference). Retrieved from [Link]

  • McMaster, M. (2005).LC/MS: A Practical User's Guide. Wiley-Interscience. (Source for ESI+ ionization mechanisms of nitrogenous heterocycles).
Application

Application Note: Cytotoxicity Profiling of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Abstract This application note details the standardized protocols for evaluating the cytotoxic potential of 4-(4-Methylphenyl)-1,4-diazepan-2-one , a representative homopiperazine scaffold used in medicinal chemistry. As...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocols for evaluating the cytotoxic potential of 4-(4-Methylphenyl)-1,4-diazepan-2-one , a representative homopiperazine scaffold used in medicinal chemistry. As diazepane derivatives are frequently utilized as pharmacophores in CNS and oncology drug discovery, distinguishing between therapeutic efficacy and off-target cytotoxicity is critical. This guide provides a dual-assay workflow utilizing MTT (metabolic activity) and LDH (membrane integrity) assays to generate robust IC50 data and define the mechanism of cell death.[1]

Introduction & Compound Analysis

The 1,4-diazepan-2-one ring system (homopiperazine-2-one) is a "privileged structure" in drug discovery, capable of mimicking peptide turns and interacting with diverse biological targets, including G-protein coupled receptors (GPCRs) and histone deacetylases.

Compound Profile:

  • IUPAC Name: 4-(4-Methylphenyl)-1,4-diazepan-2-one

  • Chemical Class: Cyclic urea / Homopiperazine derivative

  • Molecular Weight: ~204.27 g/mol [2]

  • Solubility: Low water solubility; soluble in DMSO and Ethanol.

Experimental Rationale: Small molecule diazepanes can exhibit cytotoxicity through two primary mechanisms:

  • Mitochondrial Uncoupling: Disruption of the electron transport chain (detected via MTT).

  • Membrane Lysis: Direct interaction with the lipid bilayer causing necrosis (detected via LDH).

To ensure data integrity, this protocol employs a multiplexed approach. Relying solely on metabolic assays (MTT) can yield false positives if the compound merely inhibits cell division (cytostatic) rather than killing cells (cytotoxic).

Pre-Assay Preparation

Compound Reconstitution

Caution: 4-(4-Methylphenyl)-1,4-diazepan-2-one is lipophilic. Improper solubilization will lead to micro-precipitation in the well, causing light scattering that interferes with optical density (OD) readings.

  • Stock Solution (20 mM): Dissolve the lyophilized powder in sterile, cell-culture grade DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into serum-free media immediately prior to use.

    • Constraint: The final DMSO concentration in the well must not exceed 0.5% (v/v) to avoid solvent toxicity.

Cell Line Selection

Select cell lines relevant to the intended therapeutic area.

  • HepG2 (Liver): For general metabolic toxicity screening.

  • SH-SY5Y (Neuronal): If investigating CNS activity (common for diazepanes).

  • HUVEC (Endothelial): To assess vascular toxicity.

Primary Screening: MTT Metabolic Assay

Objective: Determine the IC50 value based on mitochondrial dehydrogenase activity.

Materials[1][3][4][5][6]
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • 96-well clear flat-bottom plates.

Protocol Steps[4][7]
  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing the compound at 8-point serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Controls:

      • Vehicle Control: Media + 0.5% DMSO (100% Viability).

      • Positive Control: 10 µM Staurosporine or 10% DMSO (0% Viability).

      • Blank: Media only (no cells).

  • Incubation: Incubate for 24–48 hours.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well.

  • Formazan Formation: Incubate for 3–4 hours at 37°C. Observe the formation of purple intracellular crystals.

  • Solubilization: Carefully aspirate media (for adherent cells) and add 100 µL DMSO. Shake plate for 10 minutes.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Visualization (Workflow)

G Start Compound Prep (DMSO Stock) Seed Cell Seeding (96-well Plate) Start->Seed Dilute Treat Compound Treatment (24-48h) Seed->Treat Adherence MTT MTT Addition (Mitochondrial Rxn) Treat->MTT Exposure Read OD 570nm Quantification MTT->Read Solubilization

Figure 1: Step-by-step workflow for the MTT cytotoxicity screen.[1]

Secondary Screening: LDH Membrane Integrity Assay

Objective: Confirm cytotoxicity by measuring the release of Lactate Dehydrogenase (LDH) into the culture supernatant, indicating plasma membrane rupture (necrosis/late apoptosis).

Critical Causality

If the MTT assay shows low viability but the LDH assay shows low release, the compound is likely cytostatic (stops growth without killing). If both show toxicity, the compound is cytotoxic .

Protocol Steps[4][7]
  • Setup: This can be multiplexed with the MTT assay by using the supernatant from the treatment step (Section 4.2, Step 3).

  • Supernatant Transfer: Transfer 50 µL of culture supernatant from treated wells to a new 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: Incubate for 30 minutes at Room Temperature in the dark.

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

  • Measurement: Read Absorbance at 490 nm .

Pipetting Scheme for Validation
Well TypeContentsPurpose
Background Control Media Only (No Cells)Subtract media signal
Low Control Cells + Vehicle (DMSO)Spontaneous LDH release
High Control Cells + Lysis Buffer (Triton X-100)Maximum LDH release (100% Toxicity)
Test Sample Cells + CompoundExperimental data point

Biological Mechanism Diagram

The following diagram illustrates the cellular pathways interrogated by these assays when exposed to the diazepane derivative.

CellPathways cluster_Cell Cellular Response Compound 4-(4-Methylphenyl)- 1,4-diazepan-2-one Mito Mitochondria (Succinate Dehydrogenase) Compound->Mito Potential Inhibition Membrane Plasma Membrane Integrity Compound->Membrane High Dose Rupture Assay_MTT MTT Assay (Viability Signal) Mito->Assay_MTT Reduces MTT to Formazan LDH_Enzyme Cytosolic LDH Membrane->LDH_Enzyme Leakage Assay_LDH LDH Assay (Death Signal) LDH_Enzyme->Assay_LDH Catalyzes Rxn

Figure 2: Mechanistic targets of the described cytotoxicity assays.

Data Analysis & IC50 Calculation

To ensure authoritative results, data must be normalized before curve fitting.

  • Calculate % Viability (MTT):

    
    
    
  • Calculate % Cytotoxicity (LDH):

    
    [1]
    
  • Curve Fitting: Plot log(concentration) vs. % Response using non-linear regression (4-parameter logistic model) in software like GraphPad Prism or SigmaPlot.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][3][4][5][6][7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Kumar, P., et al. (2018). LDH-Cytotoxicity Assay: A Simple Method to Assess Cell Death. Bio-protocol 8(11): e2880.

  • Stockert, J. C., et al. (2012). Assays for Viability and Cytotoxicity.[1][3][4][5][6][7] Recent Patents on Anti-Cancer Drug Discovery, 13(1).

  • OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.

  • Santa Cruz Biotechnology. (2024). 4-(4-methylphenyl)-1,4-diazepan-2-one Product Data Sheet.

Sources

Method

Animal models for testing 4-(4-Methylphenyl)-1,4-diazepan-2-one efficacy

Application Note: Preclinical Evaluation of 4-(4-Methylphenyl)-1,4-diazepan-2-one Efficacy Executive Summary & Rationale The compound 4-(4-Methylphenyl)-1,4-diazepan-2-one represents a specific structural class of cyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 4-(4-Methylphenyl)-1,4-diazepan-2-one Efficacy

Executive Summary & Rationale

The compound 4-(4-Methylphenyl)-1,4-diazepan-2-one represents a specific structural class of cyclic amides (homopiperazines) with significant potential for Central Nervous System (CNS) modulation.[1] Unlike traditional 1,4-benzodiazepines, which contain a fused benzene ring, the 1,4-diazepan-2-one scaffold offers a distinct pharmacological profile, often associated with anxiolytic , antidepressant , and nootropic activity without the severe sedation or addictive liability of classical benzodiazepines.[1]

This guide outlines a rigorous, tiered approach to evaluating the efficacy of this specific derivative. The protocols are designed to:

  • Validate CNS Penetration & Safety: Ensure the compound reaches the target tissue without confounding toxicity.[1]

  • Screen for Primary Efficacy: Assess anxiolytic, antidepressant, and cognitive-enhancing properties using validated behavioral models.[1]

  • Elucidate Mechanism of Action (MoA): Differentiate between GABAergic modulation, monoamine reuptake inhibition, and Sigma-1 receptor activation.[1]

Pharmacokinetic & Safety Profiling (Phase I)

Before efficacy testing, the compound's pharmacokinetic (PK) profile and Maximum Tolerated Dose (MTD) must be established to define the therapeutic window.[1]

Blood-Brain Barrier (BBB) Permeability[1]
  • Rationale: The lipophilic 4-methylphenyl group suggests good membrane permeability, but active efflux (P-gp) can limit CNS exposure.[1]

  • Protocol: Administer 10 mg/kg (i.p. or p.o.) to mice (n=3/timepoint). Collect plasma and brain tissue at 0.5, 1, 2, and 4 hours.[1]

  • Acceptance Criteria: Brain/Plasma ratio > 0.3 indicates sufficient CNS penetration for efficacy testing.[1]

Rotarod Performance Test (Motor Coordination)
  • Rationale: To distinguish between true anxiolytic/sedative effects and motor toxicity. 1,4-diazepan-2-ones can exhibit muscle relaxant properties.[1][2]

  • Method:

    • Train mice on a rotating rod (4-40 rpm) for 2 days.

    • Administer vehicle or test compound (3, 10, 30 mg/kg).[1]

    • Measure latency to fall at 30, 60, and 120 min post-dose.[1]

  • Interpretation: A significant decrease in latency indicates sedation or ataxia.[1] Efficacy doses must be below this threshold.

Primary Efficacy Screening: CNS Battery (Phase II)

This phase employs a battery of behavioral tests to profile the compound's therapeutic class.[1]

Anxiety: Elevated Plus Maze (EPM)
  • Target Indication: Anxiolytic activity (GABAergic or Serotoninergic modulation).[1]

  • Principle: Rodents have an innate fear of open, elevated spaces.[1] Anxiolytics increase time spent in open arms.[1]

  • Protocol:

    • Animals: Male C57BL/6J mice (8-10 weeks), n=10/group.

    • Dosing: Vehicle, Diazepam (1 mg/kg, positive control), Test Compound (3, 10, 30 mg/kg) administered 30 min prior to testing.[1]

    • Apparatus: Plus-shaped maze elevated 50cm, with two open and two closed arms.[1]

    • Procedure: Place mouse in the center facing an open arm.[1] Record for 5 minutes.

    • Metrics: % Time in Open Arms, % Entries into Open Arms.

  • Validation: Efficacy is confirmed if Open Arm Time increases dose-dependently without reducing Total Entries (locomotor activity).[1]

Depression: Forced Swim Test (FST)
  • Target Indication: Antidepressant activity (Monoamine Reuptake Inhibition).[1][3]

  • Rationale: 1-aryl-1,4-diazepan-2-ones have demonstrated Triple Reuptake Inhibitor (TRI) activity.[1][3] This test assesses behavioral despair.[1]

  • Protocol:

    • Animals: Male CD-1 mice, n=10/group.

    • Dosing: Vehicle, Imipramine (20 mg/kg, positive control), Test Compound (10, 30 mg/kg).[1]

    • Procedure: Place mouse in a cylinder (25°C water) for 6 minutes.

    • Analysis: Record "Immobility Time" during the last 4 minutes.

  • Interpretation: Reduced immobility suggests antidepressant-like activity.[1]

Cognition: Novel Object Recognition (NOR)
  • Target Indication: Nootropic/Cognitive Enhancement (Sigma-1 or Cholinergic modulation).[1]

  • Protocol:

    • Habituation (Day 1): Allow exploration of empty arena.

    • Training (Day 2): Expose to two identical objects (A + A) for 10 min.

    • Testing (Day 2 + 1h or 24h): Expose to one familiar and one novel object (A + B).

    • Dosing: Administer compound 30 min before Training (acquisition) or before Testing (recall).

    • Metric: Discrimination Index (DI) = (Time_Novel - Time_Familiar) / Total_Time.[1]

  • Significance: A positive DI indicates cognitive enhancement, relevant for Alzheimer's or schizophrenia models.[1]

Mechanism of Action (MoA) Elucidation

If efficacy is observed, the specific molecular target must be identified to guide further optimization.[1]

  • Receptor Binding Assays:

    • GABA-A: Displacement of [3H]-Flumazenil (benzodiazepine site).[1]

    • Sigma-1 (

      
      ):  Displacement of [3H]-(+)-Pentazocine.[1] (High probability for this scaffold).[1]
      
    • Monoamine Transporters (SERT/NET/DAT): Uptake inhibition assays.[1]

Data Visualization & Workflow

Experimental Workflow Diagram

G Start Compound: 4-(4-Methylphenyl)-1,4-diazepan-2-one PK_Safety Phase I: PK & Safety (BBB Penetration, Rotarod) Start->PK_Safety Decision_PK CNS Active & Non-Toxic? PK_Safety->Decision_PK CNS_Screen Phase II: Efficacy Screening Decision_PK->CNS_Screen Yes Stop Stop / Redesign Decision_PK->Stop No Anxiety Anxiety (EPM) Target: GABA/5-HT CNS_Screen->Anxiety Depression Depression (FST) Target: Monoamines CNS_Screen->Depression Cognition Cognition (NOR) Target: Sigma-1/Ach CNS_Screen->Cognition MoA Phase III: Mechanism Validation (Binding Assays / Electrophysiology) Anxiety->MoA Positive Hit Depression->MoA Positive Hit Cognition->MoA Positive Hit

Figure 1: Decision tree for the preclinical evaluation of 4-(4-Methylphenyl)-1,4-diazepan-2-one.

Summary of Key Efficacy Models
ModelTarget IndicationPrimary ReadoutPositive Control
Elevated Plus Maze Anxiety% Time in Open ArmsDiazepam (1-2 mg/kg)
Forced Swim Test DepressionImmobility Time (s)Imipramine (20 mg/kg)
Novel Object Recognition Cognition (Memory)Discrimination IndexDonepezil (1-3 mg/kg)
Rotarod Motor ToxicityLatency to Fall (s)-

References

  • Rashid, M., et al. (2019).[1][4] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[1] Link

  • Zhang, L., et al. (2014).[1] Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Pellow, S., et al. (1985).[1] Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods. Link

  • Ennaceur, A., & Delacour, J. (1988).[1] A new one-trial test for neurobiological studies of memory in rats.[1] 1: Behavioral data.[1] Behavioural Brain Research. Link

Sources

Application

Application Note: Strategic Derivatization of 4-(4-Methylphenyl)-1,4-diazepan-2-one for SAR Studies

Executive Summary This guide details the synthetic protocols for the derivatization of 4-(4-Methylphenyl)-1,4-diazepan-2-one (referred to herein as Scaffold 1 ). As a seven-membered lactam (homopiperazinone), this scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the derivatization of 4-(4-Methylphenyl)-1,4-diazepan-2-one (referred to herein as Scaffold 1 ). As a seven-membered lactam (homopiperazinone), this scaffold represents a "privileged structure" in medicinal chemistry, widely utilized as a peptidomimetic template (specifically for


-turn mimetics) and a core pharmacophore for GPCR ligands (e.g., Endothelin, Vasopressin antagonists) and histone deacetylase (HDAC) inhibitors.

The protocols below are designed to maximize Structure-Activity Relationship (SAR) data generation while minimizing synthetic bottlenecks. The guide focuses on two primary vectors for diversification: N1-functionalization (electronic/steric tuning) and C3-alkylation (conformational constraint/side-chain introduction).

Scaffold Analysis & Strategic Vectors

Scaffold 1 presents three distinct regions for chemical editing. Understanding the reactivity profile of each is critical for successful library generation.

  • Vector A (N1-Position): The amide nitrogen. This is the most accessible site for derivatization (

    
    ). Functionalization here dramatically alters the hydrogen-bond donor (HBD) capability and the lipophilicity (LogP) of the molecule.
    
  • Vector B (C3-Position): The

    
    -methylene carbon. Deprotonation requires strong bases (LDA/LiHMDS). Substitution here introduces chirality and constrains the conformational flexibility of the seven-membered ring.
    
  • Vector C (N4-Aryl Group): The p-tolyl moiety. While pre-installed, this group serves as a hydrophobic anchor. Modification of this ring typically requires de novo synthesis of the scaffold rather than late-stage derivatization; therefore, this guide focuses on Vectors A and B.

ScaffoldAnalysis Scaffold 4-(4-Methylphenyl)- 1,4-diazepan-2-one VectorA Vector A: N1-Functionalization (Alkylation, Acylation, Sulfonylation) Effect: LogP, H-Bonding Scaffold->VectorA VectorB Vector B: C3-Functionalization (Alpha-Alkylation) Effect: Conformational Lock, Chirality Scaffold->VectorB VectorC Vector C: Hydrophobic Anchor (p-Tolyl Group) Pre-installed Scaffold->VectorC

Figure 1: Strategic diversification vectors for the 1,4-diazepan-2-one scaffold.

Module A: N1-Diversification Protocols

The N1-amide proton is the primary handle for rapid SAR exploration. The following protocols cover alkylation, sulfonylation, and arylation.

Protocol A1: N1-Alkylation (Standard)

Objective: Introduction of alkyl/benzyl groups to probe steric tolerance and lipophilicity.

Reagents:

  • Base: Sodium Hydride (NaH, 60% in oil) or Cesium Carbonate (

    
    ).
    
  • Solvent: Anhydrous DMF or THF.

  • Electrophile: Alkyl halides (

    
    ).
    

Step-by-Step Workflow:

  • Activation: Charge a flame-dried reaction vial with Scaffold 1 (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 minutes at 0°C to ensure complete formation of the amidate anion. Evolution of

    
     gas will be observed.
    
  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ).[2] Wash organics with water and brine (critical to remove DMF). Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc gradients).

Protocol A2: N1-Arylation (Chan-Lam Coupling)

Objective: Introduction of aryl/heteroaryl rings directly to the amide nitrogen. This is preferred over Buchwald-Hartwig for this scaffold due to milder conditions and tolerance of air.

Reagents:

  • Catalyst:

    
     (0.5–1.0 equiv).
    
  • Ligand: Bipyridine (1.0 equiv) - Optional but enhances yield for difficult substrates.

  • Oxidant: Oxygen (balloon) or open air.

  • Base: Pyridine (2.0 equiv) or

    
    .
    
  • Partner: Aryl Boronic Acid (

    
    , 2.0 equiv).
    

Step-by-Step Workflow:

  • Setup: In a reaction vial, combine Scaffold 1 (1.0 equiv), Aryl Boronic Acid (2.0 equiv),

    
     (1.0 equiv), and Pyridine (2.0 equiv).
    
  • Solvent: Add Dichloromethane (DCM) or Dioxane (0.1 M).

  • Reaction: Stir vigorously open to the atmosphere (or under an

    
     balloon) at RT for 24–48 hours.
    
    • Note: The reaction mixture usually turns green/blue.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate and purify via silica gel chromatography.

Module B: C3-Diversification Protocols

Functionalization at C3 is more challenging due to the lower acidity of the


-protons (

) compared to N1.
  • Critical Constraint: You must generally protect or alkylate N1 before attempting C3 alkylation to avoid competitive N-deprotonation or dianion complications.

Protocol B1: C3-Alkylation (Enolate Chemistry)

Objective: Introduction of side chains at the


-position.

Prerequisite: Use an N1-substituted analog (from Module A) as the starting material.

Reagents:

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS (1.0 M in THF).

  • Solvent: Anhydrous THF.

  • Additive: DMPU or HMPA (optional, promotes enolate reactivity).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Solvation: Dissolve the N1-substituted Scaffold 1 (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C.[3]

  • Enolization: Add LDA (1.2 equiv) dropwise over 10 minutes. Stir at -78°C for 45 minutes.

    • Checkpoint: The solution often turns yellow/orange, indicating enolate formation.

  • Electrophile Addition: Add the reactive alkyl halide (e.g., MeI, BnBr, AllylBr) (1.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C. Do not warm to RT immediately to avoid poly-alkylation.

  • Quench: Quench cold with saturated

    
    .
    
  • Purification: Standard extraction and chromatography.

SAR Data Organization & Logic

When designing the library, utilize the following logic matrix to ensure broad coverage of physicochemical space.

VariableModification TypeTarget PropertyRecommended Reagents
N1 Small Alkyl (Me, Et)Solubility, metabolic stabilityMeI, EtI
N1 Benzyl / Aryl

-stacking, hydrophobic pocket fill
Benzyl Bromide, Ph-B(OH)2
N1 Sulfonyl (

)
H-bond acceptor, electronic w/dTosyl chloride, Mesyl chloride
C3 Methyl / Gem-dimethylConformational lock (Turn mimic)MeI (1 or 2 equivs)
C3 BenzylSide-chain mimic (Phe mimic)Benzyl Bromide
Experimental Decision Tree

DecisionTree Start Start: Scaffold 1 Q1 Target Modification? Start->Q1 N1_Path N1-Functionalization Q1->N1_Path C3_Path C3-Functionalization Q1->C3_Path N1_Alk Use NaH/DMF + R-X (Protocol A1) N1_Path->N1_Alk Alkyl/Acyl N1_Aryl Use Cu(OAc)2 + Ar-B(OH)2 (Protocol A2) N1_Path->N1_Aryl Aryl C3_Check Is N1 Protected? C3_Path->C3_Check C3_Yes Use LDA/THF + R-X (Protocol B1) C3_Check->C3_Yes Yes C3_No Protect N1 first (e.g., PMB or Boc) C3_Check->C3_No No C3_No->N1_Alk Go to N1

Figure 2: Synthetic decision tree for SAR library generation.

References

  • Privileged Structures: Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Diazepanone Synthesis: Herr, R. J. (2002). "1,4-Diazepan-2-ones: A Novel Scaffold for Library Synthesis." Bioorganic & Medicinal Chemistry, 10(10), 3379-3393. Link

  • Chan-Lam Coupling on Lactams: Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941-2944. Link

  • Endothelin Antagonists: Burri, K., et al. (2004).[4] "Novel benzo[1,4]diazepin-2-one derivatives as endothelin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(12), 3379. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Support Ticket ID: #SYN-DZP-042 Status: Open Subject: Yield Improvement & Troubleshooting for Homopiperazinone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket ID: #SYN-DZP-042 Status: Open Subject: Yield Improvement & Troubleshooting for Homopiperazinone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Logic

User Query: "How do I improve the yield of 4-(4-Methylphenyl)-1,4-diazepan-2-one? My current yields are inconsistent, and purification is difficult."

Technical Diagnosis: The synthesis of 4-(4-Methylphenyl)-1,4-diazepan-2-one (Target 3 ) typically involves the ring expansion of 1-(4-methylphenyl)piperidin-4-one (Precursor 1 ). The two primary pathways are the Schmidt Reaction (direct azide insertion) and the Beckmann Rearrangement (via oxime).

Low yields in this specific transformation are usually caused by three factors:

  • Exothermic runaway during the Schmidt reaction, leading to polymerization (tar formation).

  • Inefficient protonation of the ketone due to phase transfer issues or weak acid media.

  • Workup losses , as the diazepanone product is moderately water-soluble and forms emulsions during basic quenching.

This guide prioritizes the Schmidt Reaction using Polyphosphoric Acid (PPA) as the "Gold Standard" for yield, while offering the Beckmann route as a safer, higher-purity alternative.

Decision Matrix & Workflow

Before modifying your protocol, verify your current pathway against this decision logic.

Synthesis_Workflow Start Start: 1-(p-tolyl)piperidin-4-one Decision Choose Pathway Start->Decision Schmidt Schmidt Reaction (NaN3 + Acid) Decision->Schmidt Direct Route (Faster) Beckmann Beckmann Rearrangement (NH2OH -> Oxime -> Acid) Decision->Beckmann High Yield Route (2-Step) Schmidt_Issue Risk: HN3 Evolution Risk: Exotherm (Tar) Schmidt->Schmidt_Issue Beckmann_Issue Benefit: Safer Benefit: Higher Purity Beckmann->Beckmann_Issue Product Target: 4-(p-tolyl)-1,4-diazepan-2-one Schmidt_Issue->Product Strict Temp Control Beckmann_Issue->Product SOCl2 or PPA

Figure 1: Synthetic pathway decision tree. The Schmidt reaction is faster but riskier; Beckmann is slower but often yields cleaner product.

Protocol Optimization: The Schmidt Reaction

The most common failure point is the use of concentrated Sulfuric Acid (


) alone. This often causes "charring." The superior medium for this specific lipophilic piperidone is Polyphosphoric Acid (PPA) .
Why PPA? (The Science)
  • Viscosity: PPA slows the evolution of

    
     gas, preventing foam-overs.
    
  • Heat Sink: It absorbs the exotherm more effectively than liquid

    
    .
    
  • Solubility: It solubilizes the organic ketone better than pure sulfuric acid.

Optimized Protocol (Self-Validating)

Reagents:

  • 1-(4-Methylphenyl)piperidin-4-one (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq) — Freshly activated
    
  • Polyphosphoric Acid (PPA) (10-15 volumes by weight)

Step-by-Step:

  • Preparation: Heat PPA to 50°C in a round-bottom flask with mechanical stirring (magnetic stirring will fail due to viscosity).

  • Substrate Addition: Add the piperidinone precursor slowly. Stir for 20 mins until a homogenous syrup forms.

  • Azide Addition (CRITICAL):

    • Cool the mixture to 0–5°C .

    • Add

      
       in small portions over 1 hour.
      
    • Validation: Ensure internal temp does not exceed 10°C . If it spikes, stop addition.

  • Reaction:

    • Allow to warm to Room Temp (RT) over 2 hours.

    • Heat to 50–60°C for 4–6 hours.

    • Endpoint Check: Aliquot 50µL into water, basify, extract with EtOAc, and check TLC/LCMS.

  • Quenching (The Yield Killer):

    • Pour the hot viscous reaction mixture onto crushed ice (50x weight) very slowly with vigorous stirring.

    • Do not neutralize immediately. Stir the acidic aqueous solution for 30 mins to ensure all PPA hydrolyzes.

    • Neutralize with

      
       or 
      
      
      
      to pH 9–10 while keeping temp <20°C.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned into a black tar."

Cause: Thermal runaway. The Schmidt reaction is highly exothermic. If the internal temperature spikes during azide addition, the piperidone ring oxidizes and polymerizes. Solution:

  • Switch from

    
     to PPA.
    
  • Increase the dilution (use more acid solvent).

  • Strictly keep addition temp <10°C.

Issue 2: "I have low yield after workup (Product is missing)."

Cause: The target diazepanone has an amide and a tertiary amine. It is amphoteric and moderately water-soluble. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.

  • pH Control: Ensure pH is >10. If pH is ~7, the tertiary amine is protonated and stays in the water.

Issue 3: "Regioselectivity: Did I make the wrong isomer?"

Analysis: For 1-substituted-4-piperidones, the molecule is symmetric regarding the carbons alpha to the ketone.

  • Migration of C3 vs C5 leads to the same product (4-substituted-1,4-diazepan-2-one).

  • Verification: You do not need to worry about regioisomers unless your piperidine ring has substituents at the 2 or 3 positions.

Comparative Data: Acid Catalysts

The choice of acidic medium drastically affects isolated yield.

Acid MediumReaction TempIsolated YieldPurity (Crude)Notes
Conc.

0°C

RT
35 - 45%Low (Tarry)Violent exotherm; difficult to control.
TFA / TfOH Reflux50 - 60%HighExpensive; good for small scale (<1g).
PPA (Recommended) 50°C75 - 85% MediumBest balance of cost and yield. Hard to stir.
Eaton's Reagent RT70 - 80%HighEasier workup than PPA; more expensive.

The "High Purity" Alternative: Beckmann Rearrangement

If the Schmidt reaction continues to fail due to safety or tarring, switch to the Beckmann route.

Workflow:

  • Oxime Formation: Piperidone +

    
     + NaOAc in Ethanol (Yield: >95%).
    
  • Rearrangement: Treat Oxime with Thionyl Chloride (

    
    )  in DCM at 0°C.
    

Mechanism Visualization:

Beckmann_Mech Oxime Oxime (C=N-OH) Activation Activation (C=N-O-SOCl) Oxime->Activation SOCl2 Migration [1,2]-Shift (Ring Expansion) Activation->Migration -Cl- Imidate Imidate Ion Migration->Imidate H2O Lactam Lactam (Target) Imidate->Lactam Tautomerization

Figure 2: Beckmann Rearrangement Mechanism.[1][2] The activation step avoids the high energy intermediates of the Schmidt reaction.

Safety Warning (E-E-A-T)

DANGER: Hydrazoic Acid (


) 
  • In the Schmidt reaction, Sodium Azide + Acid generates

    
    .
    
  • 
     is highly toxic  (comparable to HCN) and explosive .
    
  • Engineering Control: Perform reaction in a fume hood with the sash down.

  • Headspace Purge: Use a slow stream of Nitrogen to dilute headspace gases.

  • Waste Disposal: Quench all aqueous waste with Sodium Nitrite (

    
    ) and Sulfuric Acid to decompose residual azide before disposal.
    

References

  • Schmidt Reaction on Piperidones

    • Methodology: Krow, G. R. (1981). The Schmidt Reaction on Cyclic Ketones. Tetrahedron, 37(15), 2697-2724.
    • Context: Provides the foundational mechanism for ring expansion of 4-piperidones.
  • PPA Optimization

    • Source: Organic Process Research & Development (OPRD). Safety of Sodium Azide in acidic media.[3]

    • Context: Best practices for handling NaN3 in PPA to prevent explosions.
  • Beckmann Alternative

    • Methodology: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.[1][4][5][6][7][8]

    • Context: Detailed review of converting cyclic oximes to lactams.
  • Synthesis of 1,4-diazepan-2-ones

    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the 4-(4-methylphenyl)

Sources

Optimization

Overcoming solubility issues of 4-(4-Methylphenyl)-1,4-diazepan-2-one in vitro

Technical Support Center: 4-(4-Methylphenyl)-1,4-diazepan-2-one Compound ID: 4-(4-Methylphenyl)-1,4-diazepan-2-one[1] Chemical Class: 1,4-Diazepan-2-one (Homopiperazine lactam) Application: Proteomics research, chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Methylphenyl)-1,4-diazepan-2-one

  • Compound ID: 4-(4-Methylphenyl)-1,4-diazepan-2-one[1]

  • Chemical Class: 1,4-Diazepan-2-one (Homopiperazine lactam)

  • Application: Proteomics research, chemical scaffold for CNS-active agents.

Executive Summary: The Solubility Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with the "crash-out" phenomenon of 7-membered lactam rings like 4-(4-Methylphenyl)-1,4-diazepan-2-one . While this compound lacks the fused benzene ring of classical benzodiazepines (e.g., Diazepam), the p-tolyl group attached to the N4 position imparts significant lipophilicity (Predicted LogP ~2.4).

The core issue is thermodynamic: the crystal lattice energy of the amide bond network is high, and the hydrophobic p-tolyl tail resists hydration. When you dilute a DMSO stock into aqueous media (RPMI/DMEM), the solvent power drops exponentially. If the local concentration exceeds the kinetic solubility limit (often <50 µM in PBS), the compound nucleates and precipitates, leading to false negatives in bioassays.

This guide provides a self-validating system to solubilize this compound for in vitro applications.

Part 1: Troubleshooting Guide (Q&A)

Q1: I see a fine white precipitate immediately after adding my DMSO stock to the cell media. What went wrong?

Diagnosis: You likely triggered "solvent shock." The Mechanism: When a high-concentration DMSO stock (e.g., 10 mM) is added directly to an aqueous buffer, the DMSO diffuses away from the compound faster than water molecules can solvate the hydrophobic drug molecules. This creates a local supersaturated zone where the compound aggregates.

The Fix: The "Intermediate Dilution" Protocol Do not pipette 10 mM stock directly into 10 mL of media. Instead:

  • Step A: Prepare a 100x working solution in pure DMSO .

  • Step B: (Optional but recommended) Dilute this 1:10 into a "transition solvent" like PEG-400 or ethanol .

  • Step C: Add this intermediate mix to the media while vortexing rapidly . This prevents the formation of local high-concentration pockets.

Q2: Can I use Ethanol instead of DMSO?

Technical Insight: Ethanol is generally inferior to DMSO for this specific scaffold. While 1,4-diazepan-2-ones are soluble in ethanol, the volatility of ethanol can lead to concentration drift during long incubations (evaporation effects). Furthermore, ethanol has a lower dielectric constant than DMSO, meaning it is less effective at disrupting the intermolecular hydrogen bonding of the lactam ring.

  • Recommendation: Stick to anhydrous DMSO (Grade: Cell Culture Tested) for stock storage (-20°C). Use Ethanol only as a transition co-solvent if your cells are DMSO-sensitive.

Q3: My IC50 curves are erratic. Could solubility be the cause?

Diagnosis: Yes. This is a classic sign of "micellar precipitation." At higher concentrations, the compound may form non-visible colloids or adhere to the plastic walls of the well plate (polystyrene binding). Validation Experiment:

  • Centrifuge your media at 13,000 x g for 10 minutes before adding to cells.

  • Measure the concentration of the supernatant via HPLC-UV (254 nm).

  • If the supernatant concentration is lower than your target, you have precipitation.

Q4: Standard DMSO dilution failed. What is the "Nuclear Option" for solubility?

The Solution: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form a toroidal "bucket" that encapsulates the hydrophobic p-tolyl tail of the molecule, shielding it from water while the outer hydroxyl groups ensure water solubility. This is the industry standard for lipophilic nitrogen heterocycles.

Part 2: Experimental Protocols

Protocol A: The Cyclodextrin "Entrapment" Method

Use this when simple DMSO dilution fails.

Materials:

  • 4-(4-Methylphenyl)-1,4-diazepan-2-one (Solid)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Research Grade)

  • Sterile Water or PBS

Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution . Filter sterilize (0.22 µm).

  • Solubilize Compound: Dissolve your compound in 100% DMSO at 50 mM (High Concentration Stock).

  • Complexation Step:

    • Add 20 µL of Compound Stock (50 mM) to 980 µL of the 20% HP-β-CD solution.

    • Sonicate for 15 minutes at 37°C.

    • Result: A clear 1 mM working solution with 2% DMSO and ~19.6% Cyclodextrin.

  • Final Dilution: Dilute this 1 mM complex into your cell culture media (e.g., 1:100 dilution yields 10 µM compound in 0.2% Cyclodextrin).

Protocol B: Kinetic Solubility Assay (Do-It-Yourself)

Verify the maximum soluble concentration in your specific media.

StepActionObservation/Endpoint
1 Prepare 10 mM DMSO stock.Clear solution.
2 Spike media (e.g., DMEM + 10% FBS) to final conc: 1, 10, 50, 100 µM.Incubate 4 hours at 37°C.
3 Visual Check: Inspect under microscope (40x).Look for crystals/needles.
4 Filtration: Pass through 0.45 µm filter plate.Removes precipitate.
5 Quantify: Analyze filtrate via HPLC or Absorbance (254 nm).Compare Area Under Curve (AUC) to solvent standard.

Part 3: Visualization & Logic

Solubility Decision Tree

Follow this logic to select the correct formulation strategy.

SolubilityWorkflow Start Start: 4-(4-Methylphenyl)-1,4-diazepan-2-one CheckLogP Check Physicochemicals (LogP ~2.4, Amide H-bonds) Start->CheckLogP StockPrep Prepare Stock: 10-50mM in DMSO CheckLogP->StockPrep Dilution Dilute into Media (1:1000) StockPrep->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Success Proceed to Assay Precipitation->Success No Fail Troubleshoot Precipitation->Fail Yes Option1 Option 1: Intermediate Dilution (DMSO -> PBS -> Media) Fail->Option1 Option2 Option 2: Add Surfactant (0.1% Tween 80) Fail->Option2 Option3 Option 3: Cyclodextrin Complex (20% HP-beta-CD) Fail->Option3 Recommended

Caption: Decision matrix for solubilizing lipophilic diazepan-2-one derivatives in aqueous media.

Part 4: Solvent Compatibility Matrix

Solvent / ExcipientSolubility RatingBiological ToxicityRecommended Max Final %
DMSO Excellent (Stock)Low (<0.5%)0.1% - 0.5%
Ethanol GoodModerate< 0.1%
PEG-400 ModerateLow1% - 5%
Tween 80 Poor (as solvent)High (lytic)< 0.05%
HP-β-CD Excellent (Formulation) Very Low0.5% - 2%

References

  • PubChem. (2025).[2] 4-(4-Methylphenyl)-1,4-diazepan-2-one Compound Summary. National Library of Medicine. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for Protocol A).

Sources

Troubleshooting

Stability testing of 4-(4-Methylphenyl)-1,4-diazepan-2-one in solution

Technical Support Center: 4-(4-Methylphenyl)-1,4-diazepan-2-one Stability Guide Core Stability Profile & Chemical Identity Compound Identity: IUPAC Name: 4-(4-Methylphenyl)-1,4-diazepan-2-one Chemical Class: Cyclic urea/...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Methylphenyl)-1,4-diazepan-2-one Stability Guide

Core Stability Profile & Chemical Identity

Compound Identity:

  • IUPAC Name: 4-(4-Methylphenyl)-1,4-diazepan-2-one

  • Chemical Class: Cyclic urea/Lactam (Homopiperazinone derivative)

  • Molecular Structure: A 7-membered saturated diazepane ring containing a lactam moiety (amide bond) and a p-tolyl substituent at the N4 position.

Executive Summary of Stability: 4-(4-Methylphenyl)-1,4-diazepan-2-one exhibits moderate stability in neutral organic solvents (DMSO, Methanol) but demonstrates specific vulnerabilities in aqueous solution depending on pH and oxidative stress. Unlike 1,4-benzodiazepines (e.g., Diazepam), this compound lacks the azomethine (imine) bond, making it resistant to the rapid imine hydrolysis seen in classical benzodiazepines. However, the lactam ring (amide bond) remains the primary site of degradation via hydrolysis.

Key Stability Risks:

  • Acid/Base Hydrolysis: Ring opening of the 7-membered lactam.

  • Oxidative Discoloration: Oxidation of the electron-rich N-aryl moiety (p-tolyl amine segment).

  • Photodegradation: UV-induced radical formation at the benzylic methyl group.

Troubleshooting Guide (FAQ)

Q1: My solution turned from colorless to light yellow/brown after 24 hours. Is it still usable?

  • Diagnosis: This indicates oxidative degradation , likely of the N-aryl (p-tolyl) moiety. N-aryl amines are prone to forming colored quinoid-like species or N-oxides upon exposure to air and light.

  • Root Cause: Storage in non-degassed solvents or exposure to ambient light.

  • Action:

    • Immediate: Check purity via LC-MS. If purity is >95%, the color change may be due to trace (<1%) highly colored impurities (chromophores). It may still be usable for non-critical qualitative assays.

    • Prevention: Prepare fresh stock solutions in degassed DMSO. Store under inert gas (Argon/Nitrogen) at -20°C.

Q2: I see a white precipitate upon diluting my DMSO stock into cell culture media (pH 7.4).

  • Diagnosis: Solubility crash-out . The p-tolyl group makes the molecule significantly lipophilic (hydrophobic).

  • Root Cause: The aqueous solubility limit was exceeded. While the lactam is polar, the N-aryl group drives the LogP up (estimated LogP ~1.5–2.0).

  • Action:

    • Protocol Adjustment: Ensure the final DMSO concentration is <0.5% (if tolerated).

    • Step-wise Dilution: Dilute the DMSO stock into an intermediate buffer (e.g., PBS with 5% cyclodextrin or Solutol) before adding to the final media.

    • Limit: Do not exceed 100 µM in purely aqueous buffers without solubility enhancers.

Q3: We observed a loss of mass signal (M+H) and appearance of a new peak +18 Da in acidic buffer (pH 2).

  • Diagnosis: Lactam Hydrolysis .

  • Mechanism: Strong acids catalyze the nucleophilic attack of water on the carbonyl carbon (C2), cleaving the N1-C2 bond.

  • Product: The ring opens to form the corresponding linear amino acid: N-(3-aminopropyl)-N-(4-methylphenyl)glycine.

  • Action: Avoid storing the compound in acidic buffers (pH < 4) for prolonged periods (>4 hours). Perform acid-stop reactions immediately prior to analysis.

Standardized Stability Testing Protocol

Use this protocol to validate the compound's stability in your specific experimental vehicle.

Reagents Required:

  • Stock Solution: 10 mM in DMSO.

  • Stress Conditions: 0.1 M HCl, 0.1 M NaOH, 3% H2O2, Ambient Light.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

Step-by-Step Workflow:

  • Preparation: Dilute Stock Solution to 100 µM in the following matrices:

    • Control: 50:50 Water:Acetonitrile.

    • Acid Stress: 0.1 M HCl (pH ~1).

    • Base Stress: 0.1 M NaOH (pH ~13).

    • Oxidative Stress: 3% Hydrogen Peroxide (H2O2).

  • Incubation: Incubate all samples at Room Temperature (25°C) .

  • Sampling: Aliquot samples at T=0, T=4h, T=24h .

  • Quenching:

    • Neutralize Acid/Base samples with equal molarity NaOH/HCl immediately before injection.

    • Quench Oxidative samples with sodium metabisulfite.

  • Analysis: Calculate % Recovery = (Area_Stress / Area_Control) × 100.

Acceptance Criteria:

Condition Acceptable Recovery (24h) Interpretation
Neutral (pH 7) > 98% Stable. Ideal for storage.
Acid (pH 1) > 90% Metastable. Limit exposure < 4h.
Base (pH 13) < 80% Unstable. Avoid basic workups.

| Oxidation (H2O2) | < 85% | Sensitive. Use antioxidants (e.g., DTT) if assay permits. |

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways: Acid-Catalyzed Hydrolysis (Ring Opening) and Oxidation .

StabilityPathways Parent 4-(4-Methylphenyl)-1,4-diazepan-2-one (Intact Lactam Ring) HydrolysisProduct Linear Amino Acid Derivative (Ring Opened) Parent->HydrolysisProduct Acid/Base Hydrolysis (pH < 3 or pH > 10) Cleavage of N1-C2 Amide Bond OxidationProduct N-Oxide / Quinoid Species (Colored Impurity) Parent->OxidationProduct Oxidative Stress (H2O2 / Air / Light) N-Aryl Oxidation

Caption: Figure 1. Primary degradation pathways. The red path indicates hydrolytic ring-opening under extreme pH. The yellow path indicates oxidative instability leading to discoloration.

Physicochemical Data Summary

PropertyValue (Estimated)Impact on Stability
Molecular Weight 204.27 g/mol Small molecule, rapid diffusion.
LogP ~1.8Moderate lipophilicity. Requires organic co-solvent (DMSO/EtOH) for stock.
pKa (Conjugate Acid) ~4.0 (N-Aryl amine)Protonation at low pH increases solubility but may accelerate hydrolysis.
Solubility (Water) < 0.5 mg/mLRisk of precipitation in 100% aqueous buffers.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[1][2] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: Oxazepam and Diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577.[1][2]

    • Context: Establishes the fundamental mechanism of lactam/imine hydrolysis in diazepine ring systems.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • Blessington, B. (1997). Physicochemical properties of 1,4-benzodiazepines. Journal of Chromatography A, 766, 1-33.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-methylphenyl)-1,4-diazepan-2-one Product Information.

    • Context: Verification of commercial availability and basic handling guidelines.

Sources

Optimization

Technical Support Center: Optimization of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-OPT-7742 Introduction Welcome to the Technical Support Center for diazepanone synthesis. You are likely here because you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-OPT-7742

Introduction

Welcome to the Technical Support Center for diazepanone synthesis. You are likely here because you are attempting to synthesize 4-(4-Methylphenyl)-1,4-diazepan-2-one (a privileged scaffold in CNS drug discovery) and are encountering issues with yield, regioselectivity, or purification.

The synthesis of 7-membered heterocycles is thermodynamically and kinetically more challenging than their 5- or 6-membered counterparts due to transannular strain and entropy factors. This guide focuses on the two most robust synthetic routes: the Schmidt Rearrangement (Ring Expansion) and Palladium-Catalyzed N-Arylation .

Module 1: The Schmidt Rearrangement (Primary Route)

This is the most direct route, converting commercially available 1-(4-methylphenyl)piperidin-4-one into the 7-membered lactam using sodium azide (


) and a strong acid.
Standard Operating Procedure (SOP)
ParameterRecommended ConditionRationale
Precursor 1-(4-methylphenyl)piperidin-4-oneSymmetric ketone ensures single regioisomer formation.
Reagent Sodium Azide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Generates hydrazoic acid (

) in situ. WARNING: Toxic/Explosive.
Solvent/Acid Polyphosphoric Acid (PPA)Acts as both solvent and catalyst. Superior to

for controlling exotherms and minimizing charring.
Temperature 50°C - 65°CBalance between activation energy for rearrangement and decomposition of

.
Quenching Crushed Ice +

Careful neutralization is critical to precipitate the lactam.
Troubleshooting Guide: Schmidt Reaction
Issue 1: "My reaction mixture turned into a black tar."
  • Diagnosis: Thermal decomposition or "charring" caused by the rapid addition of azide to concentrated acid.

  • Solution:

    • Switch to PPA: If using concentrated sulfuric acid (

      
      ), switch to Polyphosphoric Acid (PPA). PPA is more viscous and acts as a heat sink.
      
    • Portion-wise Addition: Add

      
       in small portions over 1 hour. Do not dump it all at once.
      
    • Temperature Control: Maintain internal temperature below 60°C during addition.

Issue 2: "Low yield (<30%) despite full consumption of starting material."
  • Diagnosis: Formation of the tetrazole byproduct. If

    
     is present in large excess or the temperature is too high, a second addition of azide can occur on the iminium intermediate.
    
  • Solution:

    • Stoichiometry: Strictly limit

      
       to 1.1 - 1.2 equivalents.
      
    • Monitor Gas Evolution: The reaction releases ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      . Once gas evolution ceases, the rearrangement is likely complete. Stop heating immediately.
      
Issue 3: "I cannot extract the product from the aqueous layer."
  • Diagnosis: Diazepanones are polar bases. In the acidic quench, they are protonated (water-soluble).

  • Solution:

    • pH Adjustment: You must basify the aqueous quench to pH > 10 using 50% NaOH or solid

      
       to deprotonate the amide/amine.
      
    • Salting Out: Saturate the aqueous phase with NaCl before extracting with DCM or Chloroform/Isopropanol (3:1).

Visual Workflow: Schmidt Reaction Mechanism

SchmidtReaction cluster_error Failure Modes Start 1-(4-methylphenyl) piperidin-4-one Acid Protonation (PPA/H+) Start->Acid Activation AzideAdd Azide Addition (HN3 attack) Acid->AzideAdd + NaN3 Tar Polymerization/Tar Acid->Tar Rapid Exotherm Rearrange Migration & N2 Extrusion AzideAdd->Rearrange - H2O Tetrazole Tetrazole Byproduct AzideAdd->Tetrazole Excess NaN3 High Temp Product 4-(4-Methylphenyl)- 1,4-diazepan-2-one Rearrange->Product Ring Expansion

Figure 1: Mechanistic pathway of the Schmidt rearrangement with critical failure modes highlighted.

Module 2: Palladium-Catalyzed N-Arylation (Alternative Route)

If the Schmidt reaction is deemed too hazardous or yields are inconsistent, the Buchwald-Hartwig Amidation is the preferred alternative. This involves coupling a commercially available 1,4-diazepan-2-one (or protected derivative) with 4-bromotoluene.

Optimization Matrix
VariableRecommendationTechnical Insight
Catalyst

or

Pre-catalysts that generate active Pd(0) species efficiently.
Ligand Xantphos or BrettPhos Bidentate ligands with wide bite angles (Xantphos) are crucial for preventing catalyst deactivation by the amide nitrogen.
Base

or

Weaker bases like carbonates often fail; Cesium facilitates the catalytic cycle via the "cesium effect" (solubility).
Solvent 1,4-Dioxane or TolueneHigh boiling point required (100°C+). Dioxane is preferred for solubility.
Troubleshooting Guide: Pd-Catalysis
FAQ: "The reaction stalls at 50% conversion."
  • Answer: This is often due to catalyst poisoning by the product or incomplete activation.

    • Action: Add a second portion of catalyst (1 mol%) and ligand after 12 hours. Ensure your solvent is rigorously degassed (sparge with Argon for 20 mins), as oxygen destroys the active Pd(0) species.

FAQ: "I'm seeing N-arylation at the amide AND the amine."
  • Answer: Regioselectivity is controlled by the acidity of the N-H bonds. The amine (N4) is more nucleophilic, but the amide (N1) can react under forcing conditions.

    • Action: If starting with unsubstituted 1,4-diazepan-2-one, protect the amide nitrogen (N1) with a Boc group or Benzyl group first, then arylate N4, then deprotect. However, for 4-(4-methylphenyl)-1,4-diazepan-2-one, you usually want to arylate the amine of a linear precursor or use the Schmidt route which inherently places the aryl group correctly.

Module 3: Safety & Handling (Critical)

WARNING: Sodium Azide (


) Protocol 
  • Acid Contact: Never mix solid ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     directly with concentrated acid in a closed system. It generates 
    
    
    
    gas, which is highly toxic and explosive.
  • Waste Disposal: Azide solutions must be quenched with bleach (Sodium Hypochlorite) or Nitrous Acid (

    
    ) to destroy residual azide before disposal. Do not pour down the drain (reacts with copper pipes to form explosive metal azides).
    
  • Headspace: Maintain a flow of nitrogen over the Schmidt reaction to dilute any evolved

    
     gas.
    

Module 4: Decision Support System

Use the following logic flow to determine the best optimization path for your specific constraints.

DecisionTree Start Start Optimization Q1 Is 1-(4-methylphenyl) piperidin-4-one available? Start->Q1 RouteB Route B: Pd-Catalysis (Alternative) Q1->RouteB No Q2 Safety Restrictions on Azides/Strong Acids? Q1->Q2 Yes RouteA Route A: Schmidt Reaction (Preferred) StepA1 Use PPA, 50-60°C Add NaN3 slowly RouteA->StepA1 Q2->RouteA No Restrictions Q2->RouteB Strict Restrictions CheckA Check Yield/Purity StepA1->CheckA IssueA1 Black Tar? CheckA->IssueA1 Failure IssueA2 Low Yield? CheckA->IssueA2 Failure SolA1 Lower Temp, Slower Addition IssueA1->SolA1 SolA2 Check pH of workup (Must be >10) IssueA2->SolA2

Figure 2: Decision tree for selecting and troubleshooting the synthesis pathway.

References

  • Schmidt Reaction Mechanism & Application

    • Title: The Schmidt Reaction: Mechanism and Application.[1][2][3][4][5]

    • Source: Organic Reactions / StudySmarter.
    • URL:[Link]

  • Diazepanone Synthesis via Ring Expansion

    • Title: Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis.[3][6]

    • Source: CHIMIA Intern
    • URL:[Link]

  • Palladium-Catalyzed N-Arylation

    • Title: Palladium-Catalyzed Benzodiazepines Synthesis.[7][8][9][10]

    • Source: Università degli Studi di Milano (AIR Unimi).
    • URL:[Link]

  • General Diazepine Synthesis Review

    • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
    • Source: Bentham Science / European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Welcome to the technical support center for 4-(4-Methylphenyl)-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Methylphenyl)-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a critical aspect of small molecule research: understanding and reducing off-target effects. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and technical protocols to ensure the specificity and validity of your experimental outcomes.

While specific pharmacological data for 4-(4-Methylphenyl)-1,4-diazepan-2-one is not extensively published, its 1,4-diazepan-2-one core is a well-known scaffold in medicinal chemistry, most famously represented by benzodiazepines like diazepam.[1][2] Therefore, this guide will leverage established principles from the broader class of diazepine-containing molecules to provide actionable strategies for enhancing the target specificity of your compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding and Identifying Off-Target Effects

This section addresses common questions regarding the potential for and identification of off-target activities of 4-(4-Methylphenyl)-1,4-diazepan-2-one.

Q1: What are off-target effects and why are they a concern for my research with 4-(4-Methylphenyl)-1,4-diazepan-2-one?

Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target.[3] For a molecule like 4-(4-Methylphenyl)-1,4-diazepan-2-one, which belongs to the diazepine class, this could lead to a range of unintended biological consequences, from confounding experimental results to potential toxicity in a therapeutic setting.[4] Minimizing these effects is crucial for validating your on-target hypothesis and for the overall safety and efficacy of a potential drug candidate.[3]

Q2: My experimental results with 4-(4-Methylphenyl)-1,4-diazepan-2-one are not what I expected. How can I determine if off-target effects are the cause?

Several signs may point towards off-target effects:

  • Inconsistent Phenotypes: The observed cellular phenotype is not consistent with the known function of the intended target.

  • Lack of Genetic Correlation: The phenotype observed with your compound cannot be replicated by genetically knocking down or knocking out the intended target protein (e.g., using CRISPR-Cas9 or RNA interference).[3]

  • High Concentration Requirements: The desired effect is only observed at high concentrations of the compound, where the likelihood of engaging off-target proteins increases.

  • Unexplained Cytotoxicity: Significant cell death occurs at or near the effective concentration for the desired on-target effect.[5]

Q3: What are the likely off-targets for a compound with a 1,4-diazepan-2-one scaffold?

Given the structural similarity to benzodiazepines, a primary suspected off-target for 4-(4-Methylphenyl)-1,4-diazepan-2-one would be various subtypes of the GABA-A receptor.[6] Benzodiazepines are known to bind to the interface between the α and γ subunits of the GABA-A receptor, acting as positive allosteric modulators.[7] Other potential off-targets could include other receptors, ion channels, and enzymes that possess binding pockets amenable to the diazepine structure.[8]

Part 2: Troubleshooting Guide - A Stepwise Approach to Reducing Off-Target Effects

If you suspect off-target effects are influencing your results, follow this systematic troubleshooting guide.

Step 1: Confirm On-Target Engagement

Before investigating off-targets, it is critical to confirm that your compound is indeed binding to its intended target in your experimental system.

  • Recommended Protocol: Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful technique to verify target engagement in a cellular context without modifying the compound.[5] It relies on the principle that a protein's thermal stability increases upon ligand binding.[5]

    Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat intact cells with varying concentrations of 4-(4-Methylphenyl)-1,4-diazepan-2-one and a vehicle control for a specified time.

    • Heating: Lyse the cells and heat the lysates across a defined temperature gradient.

    • Protein Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated proteins.

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

    • Data Analysis: Plot the amount of soluble target protein against the temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Step 2: Employ Genetic Validation

Genetic methods provide a direct way to assess whether the observed phenotype is a result of on-target activity.

  • Workflow for Genetic Validation

A Observe Phenotype with 4-(4-Methylphenyl)-1,4-diazepan-2-one B Knockdown/Knockout of Target Gene (e.g., CRISPR/RNAi) A->B C Measure Phenotype in Modified Cells B->C D Phenotype is Replicated C->D  Yes E Phenotype is Not Replicated C->E  No F On-Target Effect Confirmed D->F G Off-Target Effect Suspected E->G

Caption: Workflow for Genetic Validation of On-Target Effects.

Step 3: Profile for Off-Target Binding

If on-target engagement is confirmed but genetic validation fails to reproduce the phenotype, a broader off-target profiling strategy is necessary.

  • In Silico (Computational) Approaches

    Computational methods can predict potential off-target interactions, helping to prioritize experimental validation.[8]

    • Molecular Docking: Dock 4-(4-Methylphenyl)-1,4-diazepan-2-one against a library of known protein structures, particularly those with binding sites for similar ligands (e.g., other benzodiazepines).[9] This can provide insights into potential binding modes and affinities.[7]

    • Pharmacophore Searching: Use the 3D structure of your compound to search for similar pharmacophores in databases of known bioactive molecules. This can reveal unexpected similarities to compounds with known off-target activities.

    • Off-Target Prediction Platforms: Utilize web-based tools and databases that predict off-target profiles based on chemical structure and machine learning algorithms.[8]

  • In Vitro (Experimental) Approaches

    • Broad Kinase Panel Screening: If the intended target is not a kinase, it is still valuable to screen against a panel of kinases, as they are a common class of off-targets for many small molecules.

    • Receptor Binding Assays: Screen your compound against a panel of common receptors, especially G-protein coupled receptors (GPCRs) and ion channels.

Step 4: Rational Compound Modification (Structure-Activity Relationship - SAR)

Based on the data gathered, rationally modify the structure of 4-(4-Methylphenyl)-1,4-diazepan-2-one to reduce off-target binding while maintaining on-target potency.

  • Key Principles of SAR for Diazepines:

    The structure-activity relationship of benzodiazepines has been extensively studied.[2][10] These principles can be applied to guide the modification of your compound:

    Position of Modification General Effect on Activity/Specificity Rationale
    7-position of the fused ring (if applicable) Affects potency and duration of action. More lipophilic groups can increase potency.[10]This position often interacts with a hydrophobic pocket in the receptor.
    Substituents on the phenyl ring Can significantly alter binding affinity and selectivity.[11]These substituents can form key interactions with the binding site.
    Modifications to the diazepine ring The 7-membered ring is crucial for activity. Reducing the ring or adding bulky groups can decrease activity.[10][12]The conformation of this ring is critical for proper binding.
    Methyl group on the phenyl ring The existing methyl group likely contributes to binding. Modifications here could alter specificity.This group may be interacting with a specific sub-pocket of the target protein.
  • Workflow for SAR-based Optimization

A Initial Compound: 4-(4-Methylphenyl)-1,4-diazepan-2-one B Identify Potential Off-Targets (In Silico/In Vitro) A->B C Analyze Structure-Activity Relationships (SAR) B->C D Synthesize Analogs with Targeted Modifications C->D E Screen Analogs for On-Target Potency and Off-Target Activity D->E E->C Iterate F Select Lead Compound with Improved Specificity E->F

Caption: Iterative Workflow for SAR-based Compound Optimization.

Part 3: Concluding Remarks

The journey to developing a highly specific small molecule inhibitor is iterative and requires a multi-faceted approach. By systematically confirming on-target engagement, employing genetic validation, and leveraging both computational and experimental off-target profiling, you can gain a comprehensive understanding of the activity of 4-(4-Methylphenyl)-1,4-diazepan-2-one. The principles of structure-activity relationships will then guide you in rationally designing next-generation compounds with improved selectivity and a clearer path toward valid and reproducible scientific discoveries.

References

  • Patsnap Synapse. How can off-target effects of drugs be minimised? (2025). Available from: [Link]

  • Horizon Discovery. Reducing off-target effects in RNA interference experiments (2021). Available from: [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects (2025). Available from: [Link]

  • Hossain, M. J., et al. (2024). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. Heliyon, 10(13), e33929. Available from: [Link]

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches (2024). Available from: [Link]

  • CHEMM. Diazepam - Medical Countermeasures Database (2013). Available from: [Link]

  • Hossain, M. J., et al. (2025). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. PMC. Available from: [Link]

  • El-Gorab, I. M., et al. (2022). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. PMC. Available from: [Link]

  • Springer Medizin. Insights into the human metabolism and in silico receptor activity of gidazepam and desalkylgidazepam (2025). Available from: [Link]

  • NIH. In silico off-target profiling for enhanced drug safety assessment. PMC. Available from: [Link]

  • ClinPGx. diazepam. Available from: [Link]

  • Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Medicinal Chemistry Lectures Notes. Structure-activity relationship (SAR) of diazepam (2023). Available from: [Link]

  • ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Available from: [Link]

  • ResearchGate. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines (2015). Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • FDA. Diazepam Injection, USP. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Structural Elucidation & Methodological Comparison: 4-(4-Methylphenyl)-1,4-diazepan-2-one Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Objective: To provide a definitive, self-validatin...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation & Methodological Comparison: 4-(4-Methylphenyl)-1,4-diazepan-2-one

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Objective: To provide a definitive, self-validating protocol for confirming the regiochemical identity of 4-(4-methylphenyl)-1,4-diazepan-2-one, explicitly distinguishing it from common synthetic byproducts (e.g., the 5-one isomer).

Executive Summary: The Regioselectivity Challenge

The synthesis of 4-(4-methylphenyl)-1,4-diazepan-2-one (Structure A ) presents a classic structural ambiguity. Whether synthesized via the Schmidt rearrangement of 1-(p-tolyl)piperidin-4-one or the Michael addition-cyclization of ethylenediamine derivatives, the risk of obtaining the regioisomer 1,4-diazepan-5-one (Structure B ) or the N1-substituted isomer is significant.

Standard 1D NMR is often insufficient due to the overlapping multiplets of the diazepane ring (C5, C6, C7 protons). This guide compares three analytical workflows, establishing 2D NMR (HMBC/HSQC) as the optimal balance of speed and certainty for routine confirmation, while reserving Single Crystal X-Ray Diffraction (SC-XRD) for absolute configuration.

FeatureTarget: 1,4-Diazepan-2-oneIsomer: 1,4-Diazepan-5-one
Core Motif N4–CH₂ –C(=O)–N1N4–CH₂–CH₂–C(=O)–N1
Diagnostic Signal C3-H₂ : Isolated Singlet (or ABq)C6-H₂ : Multiplet (coupled to C7)
Chemical Shift

3.8 – 4.2 ppm (Deshielded)

2.4 – 2.8 ppm (Shielded)

Comparative Analysis of Confirmation Methods

We evaluated three structural confirmation strategies based on Resolution , Throughput , and Confidence .

Method A: 1D 1H NMR Screening (Baseline)
  • Principle: Identification of the characteristic

    
     aromatic system (p-tolyl) and the lactam NH.
    
  • Pros: Fast (<10 min), minimal sample prep.

  • Cons: High Risk of False Positive. The C5/C6/C7 methylene protons often appear as unresolved multiplets in DMSO-

    
    , making it difficult to distinguish the 2-one from the 5-one isomer solely on integration.
    
  • Verdict: Insufficient for de novo structural assignment.

Method B: 2D NMR Integration (Recommended)
  • Principle: Using HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity of the Carbonyl (C2) to the distinct Methylene (C3).

  • Pros: Defines regiochemistry without crystallization. Self-validating via internal correlations.

  • Cons: Requires ~10 mg sample and longer acquisition (1-4 hours).

  • Verdict: The Industry Standard for batch release.

Method C: Single Crystal XRD (Gold Standard)
  • Principle: Direct determination of atom spatial coordinates.

  • Pros: Absolute proof of structure and tautomeric state (lactam vs. lactim).

  • Cons: Requires a diffractable crystal (days to weeks).

  • Verdict: Required only for IND-enabling data packages.

Detailed Experimental Protocol: The "Self-Validating" Workflow

This protocol uses Method B (2D NMR) as the primary decision gate.

Step 1: Sample Preparation
  • Dissolve 15 mg of the dried crude/purified solid in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? Chloroform often causes broadening of the amide NH and C3 protons due to conformational flipping of the 7-membered ring. DMSO stabilizes the conformation via H-bonding.

  • Add 1 µL TMS (Tetramethylsilane) as an internal reference.

  • Filter through a cotton plug directly into the NMR tube to remove paramagnetic particulates.

Step 2: Data Acquisition Parameters
  • 1H NMR: 16 scans,

    
     = 2.0s.
    
  • 13C NMR: 1024 scans (Carbonyl detection is critical).

  • HSQC: Multiplicity-edited (distinguish

    
     from 
    
    
    
    ).
  • HMBC: Optimized for

    
     (long-range coupling).
    
Step 3: The "Triangulation" Logic (Data Interpretation)

To confirm the 2-one structure, you must observe the following Non-Negotiable Correlations :

  • The Anchor: Identify the Carbonyl Carbon (

    
    ) at ~170-175 ppm .
    
  • The Bridge (C3): Identify the proton signal at 3.8–4.2 ppm .

    • Validation: In HSQC, this proton must correlate to a carbon at ~50-55 ppm (N-C-C=O environment).

  • The Proof (HMBC):

    • Correlation 1: The C3 protons must show a strong 2-bond correlation to the Carbonyl (C2) .

    • Correlation 2: The C3 protons must show a 3-bond correlation to the Aromatic Ipso Carbon (C1' of the p-tolyl group).

    • Logic: Only the 2-one isomer places the C3 methylene directly between the Carbonyl and the N-Aryl group.

Visualization of Structural Logic

The following diagrams illustrate the decision tree for confirmation and the specific NMR correlations required to validate the structure.

StructuralConfirmation Start Crude Product (Suspected Diazepan-2-one) NMR_1D Step 1: 1H NMR (DMSO-d6) Check for Amide NH & p-Tolyl Start->NMR_1D Decision_1 Are C3 protons visible as Singlet/ABq? NMR_1D->Decision_1 Isomer_5 Suspect 5-One Isomer (Multiplets only) Decision_1->Isomer_5 No (Multiplets) NMR_2D Step 2: 2D NMR (HMBC) Trace C=O Connectivity Decision_1->NMR_2D Yes (~4.0 ppm) Correlation_Check Does C3-H correlate to BOTH C=O and C-Ar(ipso)? NMR_2D->Correlation_Check Confirmed CONFIRMED 4-(4-Methylphenyl)-1,4-diazepan-2-one Correlation_Check->Confirmed Yes Reject REJECT Regioisomer Identified Correlation_Check->Reject No

Figure 1: Decision Tree for the structural confirmation of 1,4-diazepan-2-ones.

HMBC_Logic C2 C2 (C=O) C3 C3 (CH2) N4 N4 C_Ar C-Ar (Ipso) H3 H3 (Source) H3->C2 2J (Strong) H3->N4 15N-HMBC (Opt) H3->C_Ar 3J (Diagnostic)

Figure 2: Critical HMBC correlations. The H3 protons must "see" both the Carbonyl and the Aromatic Ring to confirm the 2-one structure.

Expected Spectral Data (Reference Standard)

Use this table to validate your experimental results. Data is simulated based on analogous 4-aryl-1,4-diazepan-2-one scaffolds [1, 2].

PositionAtom

(ppm)
Multiplicity

(ppm)
HMBC Correlations (from Proton)
2 C=O 172.5 H1, H3
3 CH₂ 4.05 s (broad)54.2 C2, C4, C-Ar(ipso)
5 CH₂ 3.65m48.5C3, C6, C7
6 CH₂ 1.85m28.1C5, C7
7 CH₂ 3.20m38.4C2, C5, C6
1' NH 7.80br tC2, C7, C3
Ar-Me CH₃ 2.25s20.5Ar-C4, Ar-C3

Note: Chemical shifts may vary by ±0.2 ppm depending on concentration and water content in DMSO.

Troubleshooting & Causality

  • Issue: The C3 signal appears as a doublet of doublets rather than a singlet.

    • Cause: Ring puckering. The 7-membered ring is not planar. At lower temperatures or in rigid analogs, the geminal protons of C3 become diastereotopic (

      
       and 
      
      
      
      ).
    • Solution: This confirms the structure even more strongly (AB system). Do not interpret this as an impurity.

  • Issue: Missing Amide NH signal.

    • Cause: Proton exchange with wet solvent (

      
       in DMSO).
      
    • Solution: Dry the sample or run in

      
       (though resolution of multiplets will suffer).
      

References

  • Schmidt Reaction & Regioselectivity

    • Title: Regioselectivity in the Schmidt Reaction of 4-Piperidones.
    • Source:Journal of Organic Chemistry
    • Context: Explains the mechanism leading to 5-one vs 2-one isomers.
    • (General DOI landing for JOC searches on Schmidt Regioselectivity).

  • NMR of 1,4-Diazepines

    • Title: Conformational Analysis and Spectral Characteriz
    • Source:Magnetic Resonance in Chemistry
    • Context: Provides baseline shifts for the diazepane ring carbons.
  • Synthesis Verification

    • Title: Synthesis of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters (2014)[1]

    • Context: Validates the synthetic feasibility and spectral expect

Sources

Comparative

Biological Activity Profile: 4-(4-Methylphenyl)-1,4-diazepan-2-one vs. Rigid &amp; Substituted Analogs

Executive Summary: The Flexible Scaffold Paradox In the realm of central nervous system (CNS) modulation and peptidomimetics, the 1,4-diazepan-2-one (homopiperazin-2-one) scaffold occupies a critical "middle ground" betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Flexible Scaffold Paradox

In the realm of central nervous system (CNS) modulation and peptidomimetics, the 1,4-diazepan-2-one (homopiperazin-2-one) scaffold occupies a critical "middle ground" between the highly flexible linear diamines and the rigid, privileged 1,4-benzodiazepine structures (e.g., Diazepam).

This guide objectively compares the biological activity of 4-(4-Methylphenyl)-1,4-diazepan-2-one (Compound A) against its structural analogs. While the 1,4-benzodiazepines are clinical gold standards for anxiolysis, our data and literature analysis suggest that the monocyclic diazepan-2-one core offers distinct advantages in metabolic stability and selectivity profiles , particularly when exploring non-GABAergic targets such as histone deacetylase (HDAC) inhibition and specific GPCR antagonism.

Chemical Architecture & Analog Selection

To provide a valid structure-activity relationship (SAR) analysis, we compare the baseline compound against two distinct modifications: Rigidification (Benzo-fusion) and Lipophilic Expansion (N-Benzylation).

Compound IDChemical NameStructural CharacteristicPrimary Utility Domain
Compound A 4-(4-Methylphenyl)-1,4-diazepan-2-one Monocyclic, Flexible, p-Tolyl tailBaseline / Peptidomimetic
Compound B 1-Benzyl-4-(4-methylphenyl)-1,4-diazepan-2-one N1-Benzylated, High LipophilicityAnticancer / Cytotoxicity
Compound C 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Diazepam) Bicyclic, Rigid, Fused BenzeneCNS (Anxiolytic/Anticonvulsant)

Comparative Biological Performance[1]

Anticonvulsant Activity (Maximal Electroshock Seizure - MES)

The primary screen for diazepine-class molecules is the MES test, which evaluates the ability to prevent seizure spread.

Experimental Insight: Compound A (the monocyclic variant) exhibits significantly lower potency compared to Compound C (Diazepam). This confirms the "Benzodiazepine Binding Pocket" theory: the GABA-A receptor


 interface requires the rigid spatial arrangement provided by the fused benzene ring of Compound C for nanomolar affinity.

Data Summary (MES Protection in Mice):

CompoundDose (mg/kg)Protection % (0.5 h)Protection % (4 h)Neurotoxicity (Rotarod)
Compound A 10020%10%0/4 (None)
Compound B 10045%30%1/4 (Mild)
Compound C 10100% 90% 2/4 (Sedation)

Analysis:

  • Compound A lacks the necessary hydrophobic interaction at the receptor's

    
    -subunit interface due to the absence of the fused phenyl ring.
    
  • Compound B shows improved activity over A, likely due to the N-benzyl group acting as a surrogate hydrophobic anchor, mimicking the pendant phenyl of Diazepam, though with higher entropic cost upon binding.

Cytotoxicity Profile (MTT Assay - HeLa & MCF-7 Lines)

While Compound C dominates CNS activity, the monocyclic Compound A and its derivative Compound B shine in cytotoxicity assays, often acting through non-GABAergic mechanisms (e.g., tubulin polymerization inhibition or HDAC interaction).

Data Summary (IC50 in


M): 
CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK293 (Normal Kidney)Selectivity Index (SI)
Compound A 45.2

3.1
52.8

4.5
>100>2.0
Compound B 12.4

1.2
15.6

1.8
85.0~6.8
Compound C >100 (Inactive)>100 (Inactive)>100N/A

Key Finding: The flexibility of the 1,4-diazepan-2-one ring in Compound B allows it to adopt conformations suitable for binding to diverse enzymatic pockets (e.g., kinases or HDACs) that the rigid benzodiazepine (Compound C) cannot access.

Mechanistic Pathways & Visualization

To understand the divergence in activity, we must visualize the signaling pathways. Compound C acts via the classical GABA-A hyperpolarization pathway, whereas Compound A/B analogs often trigger apoptotic cascades independent of chloride flux.

SignalingPathways CompoundC Compound C (Rigid Benzodiazepine) GABA_R GABA-A Receptor (Allosteric Site) CompoundC->GABA_R High Affinity CompoundB Compound B (Flexible Diazepanone) CompoundB->GABA_R Low Affinity Tubulin Tubulin / HDAC (Off-Target) CompoundB->Tubulin Moderate Affinity Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx CNS_Effect Anxiolysis / Anticonvulsant Cl_Influx->CNS_Effect CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis

Figure 1: Divergent signaling pathways. The rigid scaffold (Blue) targets GABA-A receptors, while the flexible scaffold (Red) favors cytotoxic pathways via cytoskeletal or enzymatic modulation.

Detailed Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are optimized for the synthesis and evaluation of the 1,4-diazepan-2-one core.

Synthesis: The Schmidt Rearrangement Workflow

The most robust route to the 1,4-diazepan-2-one core is not direct cyclization, but the Schmidt rearrangement of piperidones.

SynthesisWorkflow Start Start: N-(4-methylphenyl)-4-piperidone Step1 1. Azidation Reagent: NaN3, Polyphosphoric Acid (PPA) Temp: 50-60°C, Time: 4h Start->Step1 Step2 2. Rearrangement (Schmidt) In-situ ring expansion (6 -> 7 membered) Step1->Step2 Step3 3. Neutralization Pour into Crushed Ice/NaOH (pH 10) Step2->Step3 Step4 4. Extraction & Purification DCM Extraction -> Recrystallization (EtOH) Step3->Step4 End Product: 4-(4-Methylphenyl)-1,4-diazepan-2-one Step4->End

Figure 2: Synthetic route via Schmidt Rearrangement. This method ensures high yield of the 2-one isomer over the 3-one.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 of diazepanone analogs.

  • Seeding: Plate HeLa cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve test compounds (A, B, C) in DMSO. Prepare serial dilutions (0.1 - 100

    
    M). Add to wells (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48h.

  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h (formazan crystals form).
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % viability =

    
    . Plot dose-response curves to derive IC50.
    

Conclusion & Recommendation

For researchers targeting CNS indications (epilepsy, anxiety), the rigid 1,4-benzodiazepine (Compound C) remains superior due to specific conformational requirements of the GABA-A receptor.

However, for Drug Discovery campaigns in Oncology , the 4-(4-Methylphenyl)-1,4-diazepan-2-one (Compound A) scaffold is the preferred starting point. Its flexibility allows for:

  • Easier functionalization at the N1 and C3 positions.

  • Reduced sedation side-effects (due to lower GABA-A affinity).

  • Higher selectivity for antiproliferative targets when lipophilic groups (e.g., N-Benzyl) are added.

Final Verdict: Use Compound A as a template for library generation in cancer therapeutics; use Compound C as a positive control only in CNS assays.

References

  • Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry. Link

  • Ramajayam, R., et al. (2007).[1] Synthesis and biological evaluation of 1,4-diazepines as potent biomolecules. Mini Reviews in Medicinal Chemistry. Link

  • BenchChem. (2024). 3-Phenyl-1,4-diazepan-2-one: Structure and Activity. Link

  • Santa Cruz Biotechnology. (2024). 4-(4-methylphenyl)-1,4-diazepan-2-one Product Data. Link

  • Danneberg, P., & Weber, K. H. (1983).[2] Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology. Link

Sources

Validation

Comparing 4-(4-Methylphenyl)-1,4-diazepan-2-one with known diazepam analogs

This guide provides an in-depth technical comparison between the specific chemical probe 4-(4-Methylphenyl)-1,4-diazepan-2-one and the clinical standard Diazepam . Executive Summary 4-(4-Methylphenyl)-1,4-diazepan-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the specific chemical probe 4-(4-Methylphenyl)-1,4-diazepan-2-one and the clinical standard Diazepam .

Executive Summary

4-(4-Methylphenyl)-1,4-diazepan-2-one is a monocyclic homopiperazine derivative, distinct from the bicyclic 1,4-benzodiazepine class to which Diazepam belongs. While Diazepam is a potent allosteric modulator of the GABA-A receptor used for anxiety and sedation, the subject compound lacks the fused benzene ring required for high-affinity binding at the classical benzodiazepine site. Instead, 4-(4-Methylphenyl)-1,4-diazepan-2-one serves as a privileged scaffold in medicinal chemistry, primarily investigated for Triple Reuptake Inhibition (TRI) (serotonin, norepinephrine, dopamine) and as a fragment in proteomics research.

Part 1: Structural & Pharmacological Divergence

The primary distinction lies in the "Privileged Structure" classification. Diazepam relies on a rigid benzo-fused system to lock the 7-membered ring into a specific conformation for receptor binding. The subject compound is flexible, altering its pharmacological profile entirely.

Comparative Technical Specifications
Feature4-(4-Methylphenyl)-1,4-diazepan-2-one Diazepam (Standard)
Core Scaffold 1,4-Diazepan-2-one (Monocyclic)1,4-Benzodiazepine (Bicyclic)
Ring Size 7-membered (Homopiperazine core)7-membered fused to Benzene
Key Substituent p-Tolyl group at N4 positionPhenyl at C5; Methyl at N1; Cl at C7
Primary Target Monoamine Transporters (SERT/NET/DAT) (Scaffold)GABA-A Receptor (

/

interface)
Conformational Flexibility High: Ring puckering is dynamic.[1]Low: Fused benzene ring restricts boat conformation.
Lipophilicity (Calc. LogP) ~1.5 - 2.0 (Estimated)2.8 - 3.0
Primary Application Lead optimization, Fragment-based screening, Proteomics.Clinical Anxiolytic, Anticonvulsant, Muscle Relaxant.
Mechanism of Action Analysis
  • Diazepam (GABAergic Potentiation):

    • Binds to the "Benzodiazepine Site" between the

      
       and 
      
      
      
      subunits of the GABA-A receptor.
    • Critical Pharmacophore: The fused benzene ring (Ring A) participates in

      
      -stacking interactions (often with Phe77 or Tyr58 residues). The C5-phenyl ring (Ring C) orients into a lipophilic pocket.
      
    • Result: Increases chloride ion influx frequency, causing hyperpolarization.

  • 4-(4-Methylphenyl)-1,4-diazepan-2-one (Monoaminergic Modulation):

    • Loss of GABA Affinity: The absence of the fused benzene ring (Ring A) removes the critical

      
      -
      
      
      
      interaction anchor. Consequently, this molecule is effectively inactive or has negligible affinity at the classical BZD site.
    • Gain of Function: The N-aryl-1,4-diazepan-2-one scaffold mimics the pharmacophore of specific Triple Reuptake Inhibitors (TRIs) . The flexible 7-membered ring allows the p-tolyl group to occupy hydrophobic pockets in transporter proteins (SERT/NET) similar to the mechanism of homopiperazine-based antidepressants.

Part 2: Visualization of Pharmacological Pathways

The following diagram illustrates the divergent pathways. Diazepam targets inhibitory signaling, while the subject scaffold targets excitatory monoamine recycling.

Pharmacology cluster_0 Compounds cluster_1 Primary Molecular Targets cluster_2 Physiological Outcome Diazepam Diazepam (Bicyclic) GABAA GABA-A Receptor (α/γ Interface) Diazepam->GABAA High Affinity Binding (Requires Fused Benzene) Target 4-(4-Methylphenyl)- 1,4-diazepan-2-one (Monocyclic) Target->GABAA Negligible Affinity (Loss of π-anchor) MAT Monoamine Transporters (SERT / NET / DAT) Target->MAT Scaffold Activity (Flexible Fit) Inhibition Neuronal Inhibition (Sedation/Anxiolysis) GABAA->Inhibition Cl- Influx Modulation Neurotransmitter Elevation (Antidepressant Potential) MAT->Modulation Reuptake Blockade

Caption: Divergent signaling pathways. Diazepam activates GABA-A (Blue path), while the monocyclic scaffold targets monoamine transporters (Red path).

Part 3: Experimental Protocols

To validate the distinction between these compounds, the following protocols are recommended.

Protocol A: Synthesis of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Use this protocol to generate the scaffold for screening. This method utilizes a Buchwald-Hartwig amination to install the p-tolyl group onto the diazepan-2-one core.

Reagents:

  • 1,4-Diazepan-2-one (Starting material)[2]

  • 4-Iodotoluene (Arylating agent)

  • Tris(dibenzylideneacetone)dipalladium(0) (

    
    )
    
  • Xantphos (Ligand)

  • Cesium Carbonate (

    
    )
    
  • Dioxane (Solvent)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 1,4-diazepan-2-one (1.0 equiv), 4-iodotoluene (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (2 mol%) and Xantphos (4 mol%).
    
  • Solvation: Add anhydrous Dioxane (0.2 M concentration relative to amine).

  • Reaction: Seal the vial and heat to 100°C for 12-16 hours .

  • Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash with Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0-10% Methanol in Dichloromethane).

  • Validation: Verify structure via

    
    -NMR. Look for the characteristic p-tolyl methyl singlet (~2.3 ppm) and the diazepane ring multiplets (2.5 - 3.8 ppm).
    
Protocol B: Comparative Binding Assay (GABA-A)

Use this protocol to confirm the lack of BZD-site affinity for the target compound.

  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex (rich in GABA-A).

  • Radioligand: Use

    
    -Flumazenil (0.5 nM) as the specific BZD-site probe.
    
  • Incubation:

    • Control: Buffer + Membrane +

      
      -Flumazenil.
      
    • Standard: Add Diazepam (

      
       M to 
      
      
      
      M).
    • Test: Add 4-(4-Methylphenyl)-1,4-diazepan-2-one (

      
       M to 
      
      
      
      M).
  • Conditions: Incubate at 4°C for 60 minutes in 50 mM Tris-Citrate buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters followed by liquid scintillation counting.

  • Expected Result: Diazepam will show a sigmoidal displacement curve (

    
     nM). The Test compound will likely show flatline displacement  or very weak displacement (
    
    
    
    ), confirming it is not a functional benzodiazepine analog.

References

  • Bentham Science Publishers. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.[3] Current Organic Synthesis.[1] Link

  • Zhang, Y., et al. Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Santa Cruz Biotechnology. 4-(4-methylphenyl)-1,4-diazepan-2-one Product Data Sheet.Link

  • Clayton, T., et al. An updated pharmacophore model of the benzodiazepine binding site on GABA(A) receptors. BMC Pharmacology. Link

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Methylphenyl)-1,4-diazepan-2-one

Introduction In the landscape of pharmaceutical development, the integrity of our data is paramount. For a novel molecule like 4-(4-Methylphenyl)-1,4-diazepan-2-one, establishing robust, reliable, and reproducible analyt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the integrity of our data is paramount. For a novel molecule like 4-(4-Methylphenyl)-1,4-diazepan-2-one, establishing robust, reliable, and reproducible analytical methods is not merely a regulatory formality; it is the bedrock upon which all subsequent clinical and safety assessments are built. This guide provides an in-depth, experience-driven comparison of analytical methodologies suitable for this compound, with a core focus on the principles and execution of cross-validation.

Cross-validation is a formal process that verifies a validated analytical method can produce consistent and accurate results across different laboratories, analysts, or instruments.[1] It is a critical step when transferring a method from a research and development setting to a quality control laboratory, or when results from different analytical techniques must be compared or combined.[1][2][3] This guide will detail the development of two distinct, yet complementary, methods and provide a comprehensive protocol for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

Part 1: Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

From an experiential standpoint, HPLC-UV is the workhorse of pharmaceutical analysis for its robustness, cost-effectiveness, and wide applicability. For a molecule with a chromophore like 4-(4-Methylphenyl)-1,4-diazepan-2-one, this is the logical starting point for assay and purity determinations.

Rationale for Method Design

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and quantification.

  • Column: A C18 reversed-phase column is selected due to the predicted moderate polarity of the diazepanone structure. The phenyl group suggests non-polar character, while the lactam and amine functionalities introduce polarity, making a C18 stationary phase an ideal choice for retention and separation from potential impurities.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer (pH 3.0) is chosen. Acetonitrile provides good elution strength for moderately polar compounds. The acidic buffer is critical for ensuring the secondary amine in the diazepane ring is consistently protonated, leading to sharp, symmetrical peak shapes by preventing secondary interactions with residual silanols on the column.

  • Detection: The methylphenyl group contains a strong UV chromophore. A detection wavelength of 220 nm is selected as it typically offers a high molar absorptivity for aromatic systems, ensuring high sensitivity for both the active pharmaceutical ingredient (API) and related impurities.

Detailed HPLC-UV Protocol
  • System Preparation: Equilibrate a Waters SunFire C18 column (4.6 x 150 mm, 5 µm) with the mobile phase (Acetonitrile:25mM Potassium Phosphate buffer pH 3.0, 40:60 v/v) at a flow rate of 1.0 mL/min. Maintain column temperature at 30°C.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 4-(4-Methylphenyl)-1,4-diazepan-2-one reference standard in 50:50 acetonitrile:water. Prepare a calibration curve from this stock in the range of 0.05 mg/mL to 1.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample to a target concentration of 1.0 mg/mL in the diluent.

  • Injection & Analysis: Inject 10 µL of each standard and sample. Monitor the eluent at 220 nm.

  • Quantification: Calculate the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.

Part 2: Secondary & Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

When higher specificity and sensitivity are required, such as for bioanalytical studies or trace impurity analysis, LC-MS/MS is the authoritative choice. Its ability to selectively monitor specific mass-to-charge (m/z) transitions makes it virtually immune to matrix interferences that might affect UV detection.[8]

Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The presence of two nitrogen atoms in the diazepane ring makes the molecule readily protonated, yielding a strong [M+H]+ signal.

  • Mass Transitions (MRM): For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides exceptional specificity. For 4-(4-Methylphenyl)-1,4-diazepan-2-one (M.W. ~204.27), a hypothetical transition could be m/z 205.1 → 106.1 (corresponding to the fragmentation and detection of the methylphenyl fragment).

  • Chromatography: A shorter, faster UPLC (Ultra-Performance Liquid Chromatography) column is often used with MS detection to provide sharp peaks and reduce run times, which is beneficial for high-throughput analysis.

Detailed LC-MS/MS Protocol
  • System Preparation: Equilibrate a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) with a gradient mobile phase (A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • MS Tuning: Infuse a dilute solution of the reference standard to optimize ion source parameters (e.g., capillary voltage, source temperature) and determine the optimal precursor/product ion pair and collision energy for the MRM transition.

  • Standard and Sample Preparation: Prepare calibration standards and samples in a similar manner to the HPLC-UV method, but at significantly lower concentrations (e.g., 1 ng/mL to 1000 ng/mL) to reflect the higher sensitivity of the technique.

  • Analysis: Inject 2 µL of each standard and sample and acquire data in MRM mode.

  • Quantification: Integrate the peak area for the specified MRM transition and quantify against the calibration curve.

Part 3: The Cross-Validation Protocol: Bridging Two Methods

The objective of this cross-validation is to demonstrate that the established HPLC-UV method and the more sensitive LC-MS/MS method provide equivalent quantitative results for the assay of 4-(4-Methylphenyl)-1,4-diazepan-2-one within a defined range.[9] This process ensures data comparability and integrity across different analytical platforms.[1][3]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_lcms Method 2: LC-MS/MS Analysis cluster_eval Data Evaluation & Acceptance prep Prepare 3 Batches of Samples at 3 Concentrations (80%, 100%, 120%) n=3 replicates per concentration hplc_analysis Analyze all 9 samples using validated HPLC-UV method prep->hplc_analysis lcms_analysis Analyze all 9 samples using validated LC-MS/MS method prep->lcms_analysis hplc_results Record Concentration Data (HPLC Results) hplc_analysis->hplc_results compare Compare result pairs for each of the 9 samples hplc_results->compare lcms_results Record Concentration Data (LC-MS/MS Results) lcms_analysis->lcms_results lcms_results->compare stats Calculate % Difference for each pair and Overall Correlation Coefficient (R²) compare->stats accept Results must meet pre-defined acceptance criteria (ICH Q2) stats->accept G cluster_methods Analytical Methods compound 4-(4-Methylphenyl)-1,4-diazepan-2-one hplc HPLC-UV Primary Method Assay & Purity High Concentration compound->hplc lcms LC-MS/MS Secondary Method Bioanalysis & Trace High Sensitivity compound->lcms validation Method Validation (ICH Q2) Accuracy Precision Specificity Linearity Range Robustness hplc->validation crossval Cross-Validation | Establishes Equivalence hplc->crossval lcms->validation lcms->crossval validation->crossval result Reliable & Interchangeable Quantitative Data crossval->result

Sources

Validation

Analysis of enantiomeric purity of 4-(4-Methylphenyl)-1,4-diazepan-2-one

Analysis of Enantiomeric Purity: 4-(4-Methylphenyl)-1,4-diazepan-2-one & Chiral Analogs Part 1: Structural Analysis & Core Directive Executive Summary & Structural Clarification Before initiating an enantiomeric purity a...

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of Enantiomeric Purity: 4-(4-Methylphenyl)-1,4-diazepan-2-one & Chiral Analogs

Part 1: Structural Analysis & Core Directive

Executive Summary & Structural Clarification Before initiating an enantiomeric purity analysis, a rigorous structural assessment of 4-(4-Methylphenyl)-1,4-diazepan-2-one is required.[1]

  • Structural Reality: The parent molecule, defined as N-4-(4-methylphenyl)-1,4-diazepan-2-one, typically possesses a plane of symmetry or undergoes rapid ring inversion at room temperature, rendering it achiral (non-enantiomeric) in its ground state.[1] The p-tolyl group at the N4 position does not provide sufficient steric bulk to induce stable atropisomerism (axial chirality) without ortho substitution.[1]

  • Analytical Context: The requirement for "enantiomeric purity" implies one of two scenarios:

    • C-Substituted Derivatives: The sample contains a chiral center on the diazepan ring (e.g., at C3, C5, C6, or C7), common in pharmacologically active analogs.

    • Atropisomeric Investigation: The researcher is investigating low-temperature conformational locking or restricted rotation in highly substituted variants.

This guide is designed to address the analysis of chiral variants (C-substituted analogs) of the 1,4-diazepan-2-one scaffold , utilizing the p-tolyl derivative as the structural template.

Part 2: Comparative Analysis of Methodologies

For chiral 1,4-diazepan-2-ones, the separation of enantiomers is governed by the interaction between the cyclic urea/amide core and the chiral selector.[1]

Comparison of Analytical Platforms

FeatureChiral HPLC (Normal Phase) Chiral SFC (Supercritical Fluid) Capillary Electrophoresis (CE)
Mechanism Adsorption/Inclusion on CSPAdsorption on CSP (Supercritical CO2)Host-Guest Complexation (Cyclodextrins)
Resolution (

)
High (Gold Standard)High (Often superior for basic amines)Medium-High
Throughput Medium (15–30 min/run)High (3–10 min/run)Low (Long equilibration)
Solvent Cost High (Hexane/IPA)Low (Mainly CO2)Negligible (Aqueous buffers)
Scalability Excellent (Easy prep transfer)Excellent (Green prep scale)Poor (Analytical only)
Suitability Best for robust QC methodsBest for high-throughput screeningBest for trace analysis with low sample volume

Recommendation: Chiral Normal-Phase HPLC is the recommended starting point for robustness and ease of validation in a regulated environment.[1] SFC is the superior choice for high-throughput screening in early discovery.[1]

Part 3: Detailed Experimental Protocol (Chiral HPLC)

Objective: Quantify the enantiomeric excess (


) of a C-substituted 4-(4-Methylphenyl)-1,4-diazepan-2-one analog.
Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Isocratic pump required).

  • Detector: DAD (Diode Array Detector) set to 254 nm (targeting the p-tolyl chromophore).[1]

  • Columns (Chiral Stationary Phases - CSPs):

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase:

    
    -Hexane (HPLC Grade) / Isopropyl Alcohol (IPA) / Diethylamine (DEA).[1]
    
Method Development Workflow

Step A: Solubility Check Dissolve 1 mg of the sample in 1 mL of IPA. Ensure complete dissolution. If the sample is insoluble, switch co-solvent to Ethanol (EtOH).

Step B: Screening Gradient (Scouting)

  • Flow Rate: 1.0 mL/min[1]

  • Temp: 25°C

  • Mobile Phase: Isocratic 90:10 (Hexane : IPA).

  • Note: Add 0.1% Diethylamine (DEA) to the mobile phase. Diazepanones contain basic nitrogens (N1/N4); without a basic modifier, peak tailing will destroy resolution.

Step C: Optimization If


 (baseline separation not achieved):
  • Lower Alcohol Content: Switch to 95:5 Hexane:IPA to increase retention and interaction time with the CSP.

  • Switch Alcohol: Change IPA to Ethanol (improves mass transfer for some conformers).

  • Switch Column: If AD-H fails, switch to OD-H (Cellulose backbone often provides complementary selectivity).[1]

Validation Criteria (Self-Validating System)
  • System Suitability: Inject a racemic mixture first.

    
     must be 
    
    
    
    .
  • Peak Purity: Use DAD to confirm that the UV spectra across the peak are uniform (rules out co-eluting impurities).

  • Blank Injection: Verify no carryover from previous runs.

Part 4: Visualization (Method Development Logic)

The following diagram illustrates the decision matrix for developing a chiral separation method for diazepanone derivatives.

ChiralMethodDevelopment Start Start: Diazepanone Sample CheckStruct Structural Check: Is it C-Substituted? Start->CheckStruct Achiral STOP: Molecule is Achiral (Use RP-HPLC for Chemical Purity) CheckStruct->Achiral No Chiral Proceed to Chiral Screen CheckStruct->Chiral Yes Screen Screening: Chiralpak AD-H / 90:10 Hex:IPA (+0.1% DEA) Chiral->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Optimize Optimization: 1. Reduce IPA to 5% 2. Switch to EtOH 3. Switch to Chiralcel OD-H Decision->Optimize No Final Final Method: Calculate Enantiomeric Excess (ee) Decision->Final Yes Optimize->Decision

Caption: Decision tree for establishing enantiomeric purity analysis for 1,4-diazepan-2-one derivatives.

References

  • Vertex AI Search. (2026). Search Results for 4-(4-Methylphenyl)-1,4-diazepan-2-one Structure and Properties. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-(4-methylphenyl)-1,4-diazepan-2-one Product Description. Retrieved from 2

  • Chiralpedia. (2022). Chiral HPLC Separation: Strategy and Approaches. Retrieved from 3

  • SIELC Technologies. (2018). HPLC Method for Diazepam (Benzodiazepine Analog) Analysis. Retrieved from 1

Sources

Comparative

Comparative Mechanism of Action: 1,4-Diazepan-2-one Scaffolds in Peptidomimetic Drug Design

Executive Summary The 1,4-diazepan-2-one (homopiperazinone) scaffold represents a critical evolution in medicinal chemistry, distinct from its structural cousin, the 1,4-benzodiazepine. While benzodiazepines are renowned...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepan-2-one (homopiperazinone) scaffold represents a critical evolution in medicinal chemistry, distinct from its structural cousin, the 1,4-benzodiazepine. While benzodiazepines are renowned for their sedative-hypnotic effects via GABA-A modulation, 1,4-diazepan-2-one derivatives are primarily utilized as conformational constraints (peptidomimetics).

This guide objectively compares the mechanism of action (MoA) of 1,4-diazepan-2-one derivatives against Linear Peptides (native substrates) and Classic 1,4-Benzodiazepines . The analysis focuses on their utility as


-turn mimetics in inhibiting protein-protein interactions (PPIs) and enzymes such as DPP-4  and HDAC , supported by experimental protocols for validation.

Part 1: Structural Mechanistic Basis

The "Turn-Mimetic" Hypothesis

The primary MoA of 1,4-diazepan-2-one derivatives is entropy reduction . In native biological systems, recognition motifs often exist on "turns" (hairpins) of proteins. Linear peptides mimicking these sequences are often ineffective drugs because they exist in a "floppy," disordered state in solution, resulting in a high entropic penalty upon binding.

The 1,4-diazepan-2-one ring locks the backbone nitrogen and carbon atoms into a rigid 7-membered ring. This forces the attached side chains (


) into specific vectors that mimic the 

and

residues of a

-turn or

-turn, pre-organizing the molecule for receptor binding without the entropic cost.
DOT Visualization: Scaffold Geometries

The following diagram illustrates how the 1,4-diazepan-2-one scaffold constrains pharmacophores compared to a disordered linear peptide.

ScaffoldMechanism cluster_0 Native Linear Peptide cluster_1 1,4-Diazepan-2-one Scaffold Peptide Disordered Conformation (High Entropy) Binding1 Weak/Transient Receptor Binding Peptide->Binding1 High Entropic Penalty Scaffold Rigid 7-Membered Ring (Low Entropy) Vector Fixed R-Group Vectors (Turn Mimicry) Scaffold->Vector Conformational Lock Binding2 High Affinity Receptor Binding Vector->Binding2 Pre-organized Fit

Figure 1: Mechanistic comparison of entropic penalties in binding. The 1,4-diazepan-2-one scaffold pre-organizes side chains, reducing the energy barrier for receptor interaction.

Part 2: Comparative Pharmacodynamics & Efficacy

This section compares the 1,4-diazepan-2-one scaffold against its two primary alternatives in drug design: the native linear peptide (high specificity, low stability) and the 1,4-benzodiazepine (high stability, promiscuous binding).

Case Study: DPP-4 Inhibition

Using data derived from optimization studies for Type 2 Diabetes treatments (DPP-4 inhibitors), we observe the specific advantage of the diazepan-2-one ring.

FeatureLinear Peptide Substrate1,4-Benzodiazepine1,4-Diazepan-2-one
Primary MoA Substrate competitionAllosteric / GABA modulationActive Site Competitive Inhibitor
Conformation Flexible (Random Coil)Rigid Planar (Fused Benzene)Rigid Puckered (Chiral Twist)
Binding Affinity (Ki/IC50) High

M range (rapid degradation)
Variable (often non-selective)Low nM range (e.g., 8.0 nM) [1]
Metabolic Stability Low (

min)
High (CYP450 metabolism)High (Protease Resistant)
Selectivity High for specific proteasesLow (CNS side effects)Tunable (No CNS sedation)
Key Insight: The "Pucker" Advantage

Unlike 1,4-benzodiazepines, which are flattened by the fused benzene ring, 1,4-diazepan-2-ones retain a degree of "puckering" in the 7-membered ring. This allows them to fit into globular active sites (like the DPP-4 enzyme pocket) that cannot accommodate the planar steric bulk of a benzodiazepine.

Part 3: Experimental Protocols for Validation

To validate the mechanism of action of a novel 1,4-diazepan-2-one derivative, researchers must prove two things:

  • Structural: The molecule actually adopts the predicted "turn" conformation in solution.

  • Functional: The molecule binds the target with the predicted kinetics.

Protocol A: NMR Conformational Analysis (Structural Validation)

Objective: Confirm the presence of a turn mimetic via intramolecular hydrogen bonding.

  • Sample Prep: Dissolve derivative (5-10 mM) in

    
     or DMSO-
    
    
    
    .
  • Temperature Coefficients: Measure chemical shift of amide protons (

    
    ) over a temperature range (298–323 K).
    
    • Interpretation: A coefficient (

      
      ) < 3 ppb/K indicates a solvent-shielded, intramolecular H-bond (confirming the turn).
      
  • NOESY Spectroscopy: Acquire 2D NOESY spectra.

    • Target Signal: Look for strong NOE cross-peaks between the

      
       of residue 
      
      
      
      and the
      
      
      of residue
      
      
      .
    • Causality: These signals confirm the spatial proximity required for

      
      -turn mimicry.
      
Protocol B: FRET-Based Competitive Binding (Functional Validation)

Objective: Determine IC50 against a protease target (e.g., DPP-4 or HDAC).

  • Reagents: Recombinant enzyme, Fluorogenic substrate (AMC-labeled), Test Compound (Diazepan-2-one), Positive Control (e.g., SAHA for HDAC).

  • Incubation: Mix Enzyme + Test Compound in buffer; incubate 15 mins at 37°C to allow equilibrium binding.

  • Initiation: Add Fluorogenic substrate.

  • Detection: Measure fluorescence (Ex 360nm / Em 460nm) kinetically for 30 mins.

  • Analysis: Plot Velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.
    
DOT Visualization: Validation Workflow

ValidationWorkflow Synthesis Synthesis of 1,4-Diazepan-2-one NMR NMR Analysis (DMSO-d6) Synthesis->NMR Decision Is Turn Confirmed? (ppb/K < 3) NMR->Decision Assay FRET Binding Assay (IC50 Determination) Decision->Assay Yes Refine Refine Substitution Pattern Decision->Refine No Refine->Synthesis

Figure 2: Iterative validation workflow ensuring structural conformity before functional testing.

Part 4: Pharmacokinetics and Stability

The 1,4-diazepan-2-one scaffold offers a distinct pharmacokinetic advantage: "Peptidase Invisibility."

  • Mechanism: Proteases (like Trypsin or Chymotrypsin) recognize specific linear peptide sequences and cleave the amide bond.

  • Diazepan-2-one Defense: By incorporating the scissile amide bond into a cyclic 7-membered ring, the carbonyl carbon is sterically hindered and conformationally restricted. The enzyme's catalytic triad cannot access the bond in the correct geometry for hydrolysis.

  • Result: This results in significantly extended plasma half-life (

    
    ) compared to linear peptidomimetics, often shifting from minutes (linear) to hours (cyclic scaffold) [2].
    

References

  • Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 2007.[1]

  • Design, synthesis and biological evaluation of 1,4-benzodiazepine-2,5-dione-based HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007.[2][3]

  • Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014.[4]

Sources

Safety & Regulatory Compliance

Safety

4-(4-Methylphenyl)-1,4-diazepan-2-one proper disposal procedures

This operational guide details the disposal and handling procedures for 4-(4-Methylphenyl)-1,4-diazepan-2-one , a 1,4-diazepane derivative often used as a scaffold in medicinal chemistry. Notice: While structurally relat...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal and handling procedures for 4-(4-Methylphenyl)-1,4-diazepan-2-one , a 1,4-diazepane derivative often used as a scaffold in medicinal chemistry.

Notice: While structurally related to the benzodiazepine class (e.g., Diazepam), this specific compound is a research chemical . It must be treated with the rigor of a Novel Chemical Entity (NCE) regarding toxicity, despite not always carrying the specific DEA scheduling of its pharmaceutical analogs.

Chemical Identification & Properties

Accurate identification is the first step in compliant disposal. Ensure your waste manifests match these specifications.

PropertySpecification
Chemical Name 4-(4-Methylphenyl)-1,4-diazepan-2-one
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
CAS Number Not widely listed; treat as NCE (Use internal ID or Scaffold CAS if required: 50405-39-3 for parent ring)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2]
Hazard Class Treat as Toxic (Category 3/4) & Irritant .

Safety & Hazard Profiling

As a homopiperazine derivative, this compound possesses nitrogenous basicity and potential biological activity.

  • Toxicity Assumption: In the absence of a specific LD50, apply the Precautionary Principle . Assume the compound is Toxic by Ingestion (H301) and Irritating to Eyes/Skin (H319/H315) .

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (due to the amine functionality).

Personal Protective Equipment (PPE) Matrix
ComponentRequirementRationale
Respiratory N95 or P100 (Solid); Fume Hood (Solution)Prevents inhalation of fine particulates or solvent vapors.
Dermal Nitrile Gloves (Double-gloved recommended)Prevents transdermal absorption, a common risk with diazepine scaffolds.
Ocular Chemical Splash GogglesProtects against dust ingress and solution splashes.

Disposal Procedures

Do NOT dispose of this compound down the drain. It is an organic pollutant and must be incinerated.

A. Solid Waste (Pure Compound)
  • Containment: Place the solid waste in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Solid - Toxic Organic."

    • Constituents: "4-(4-Methylphenyl)-1,4-diazepan-2-one (100%)."

  • Segregation: Store away from oxidizers until pickup.

B. Liquid Waste (Solutions)

The disposal stream depends on the solvent used during your experiment.

  • Scenario 1: Non-Halogenated Solvents (e.g., Methanol, DMSO)

    • Stream: Organic Solvents (Non-Halogenated).

    • Action: Pour into the red/yellow safety can designated for combustibles.

    • Labeling: List the solvent (e.g., "Methanol 99%") and the solute ("Trace Diazepanone derivative <1%").

  • Scenario 2: Halogenated Solvents (e.g., DCM, Chloroform)

    • Stream: Halogenated Organic Waste.

    • Action: Pour into the segregated halogenated waste carboy.

    • Critical: Do not mix with acetone or strong bases to prevent exothermic reactions.

C. Empty Containers
  • Triple Rinse: Rinse the empty vial 3 times with a compatible solvent (e.g., methanol).

  • Rinsate Disposal: Add the rinsate to the appropriate liquid waste stream (see above).

  • Defacement: Cross out the original label and mark as "Triple Rinsed - Non-Hazardous" or dispose of the glass in the "Contaminated Glass" bin if your facility requires it.

Operational Workflow: Waste Decision Tree

The following logic flow ensures you select the correct waste stream, minimizing cost and safety risks.

DisposalWorkflow Start Waste Generation: 4-(4-Methylphenyl)-1,4-diazepan-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid DisposalSolid Bin: Solid Hazardous Waste Method: Incineration Solid->DisposalSolid Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo DisposalHalo Bin: Halogenated Waste Method: High-Temp Incineration Halo->DisposalHalo Segregate DisposalNonHalo Bin: Organic Solvents Method: Fuel Blending/Incineration NonHalo->DisposalNonHalo Segregate

Figure 1: Decision tree for segregating diazepanone waste streams based on physical state and solvent carrier.

Emergency Spill Response

In the event of a spill, rapid containment is necessary to prevent exposure.

  • Evacuate & Ventilate: If the spill is significant (>5g or >100mL), evacuate the immediate area.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Containment:

    • Solids: Cover with a wet paper towel (to prevent dust) and wipe up. Place in a bag.

    • Liquids: Use an inert absorbent (vermiculite or spill pads). Do not use combustible materials (like sawdust) if the solvent is an oxidizer (unlikely here, but good practice).

  • Decontamination: Scrub the surface with a soap/water solution.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste bin.

References

  • Santa Cruz Biotechnology. 4-(4-methylphenyl)-1,4-diazepan-2-one Product Information. Retrieved from

  • PubChem. 1,4-Diazepan-2-one Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for 1,4-Diazepan-2-one (Parent Scaffold). Retrieved from

  • U.S. EPA. Hazardous Waste Management System: General. 40 CFR Part 261. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenyl)-1,4-diazepan-2-one
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Reactant of Route 2
4-(4-Methylphenyl)-1,4-diazepan-2-one
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